Lsd1-IN-33
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H16F2N4O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
trans-(1R,2S)-N-[[1-(1,3-benzodioxol-5-yl)triazol-4-yl]methyl]-2-(3,4-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C19H16F2N4O2/c20-15-3-1-11(5-16(15)21)14-7-17(14)22-8-12-9-25(24-23-12)13-2-4-18-19(6-13)27-10-26-18/h1-6,9,14,17,22H,7-8,10H2/t14-,17+/m0/s1 |
InChI 键 |
DAKWITGIEKEPRZ-WMLDXEAASA-N |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Lsd1-IN-33
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding Lsd1-IN-33 is based on limited available data, and a comprehensive analysis is hindered by the current inaccessibility of the primary research article by Menna et al. (2022).
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and dimethylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This compound is a novel, potent inhibitor of LSD1, belonging to a class of tetrahydro-β-carboline derivatives. This guide provides a detailed overview of the available information on the mechanism of action of this compound.
Core Mechanism of Action
This compound functions as a competitive inhibitor of LSD1. Its core mechanism revolves around its ability to bind to the active site of the LSD1 enzyme, thereby preventing the demethylation of its histone substrates. This inhibition leads to the accumulation of repressive histone marks, ultimately altering gene expression patterns that are crucial for cancer cell proliferation and survival.
Signaling Pathway
The precise signaling pathways modulated by this compound are not fully elucidated in the currently accessible literature. However, based on the known functions of LSD1, inhibition by this compound is expected to impact several key cellular processes.
Caption: Proposed signaling pathway of this compound action.
Quantitative Data
The available data for this compound is primarily from in vitro enzyme inhibition assays. This compound is a derivative of the parent compound MC3774 and has demonstrated high potency against LSD1.
| Compound | Target | Ki (μM) |
| This compound | LSD1 | 0.16 |
| MC3774 (Parent) | LSD1 | >10 |
| This compound | G9a | 1.2 |
Data from Noce et al., 2023, citing Menna et al., 2022.
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not available in the public domain at the time of this writing. The following are generalized protocols that are typically employed in the characterization of LSD1 inhibitors.
LSD1 Inhibition Assay (Amplex Red Assay)
This assay is commonly used to measure the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.
Workflow:
Caption: Workflow for a typical LSD1 inhibition assay.
Methodology:
-
Recombinant human LSD1 enzyme is pre-incubated with varying concentrations of this compound in an assay buffer.
-
The demethylation reaction is initiated by adding a synthetic histone H3 peptide (amino acids 1-21) monomethylated or dimethylated at lysine 4, along with Amplex Red reagent and horseradish peroxidase (HRP).
-
The reaction is allowed to proceed at room temperature, protected from light.
-
The fluorescence generated by the reaction of H₂O₂ with Amplex Red is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the rate of fluorescence generation against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is utilized to confirm target engagement of the inhibitor with the LSD1 protein within a cellular context.
Methodology:
-
Intact cancer cells are treated with either vehicle or this compound.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction of proteins is separated from the aggregated proteins by centrifugation.
-
The amount of soluble LSD1 protein at each temperature is quantified by Western blotting or other protein detection methods.
-
Binding of this compound is expected to stabilize the LSD1 protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Conclusion and Future Directions
This compound has emerged as a potent inhibitor of LSD1 with promising therapeutic potential. The available data indicates its high affinity for the LSD1 enzyme. However, a comprehensive understanding of its mechanism of action, including its effects on global and gene-specific histone methylation, downstream signaling pathways, and its efficacy in preclinical cancer models, is contingent on the availability of the primary research findings. Future investigations should focus on elucidating these aspects to fully characterize the therapeutic utility of this compound. Further studies are also warranted to assess its selectivity profile against other histone demethylases and monoamine oxidases to predict potential off-target effects.
Unveiling Lsd1-IN-34: A Technical Guide to a Novel Covalent Inhibitor of Lysine-Specific Demethylase 1
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of Lsd1-IN-34, a potent and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a critical epigenetic regulator and a validated therapeutic target in various cancers, making the development of novel inhibitors like Lsd1-IN-34 a significant advancement in the field of oncology drug discovery.
Introduction to LSD1 as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1][2][3] Dysregulation of LSD1 activity is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and neuroblastoma, where its overexpression is often associated with poor prognosis.[1][2][4] By modulating chromatin structure and gene expression, LSD1 influences key cellular processes such as differentiation, proliferation, and invasion.[2][5] Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy for cancer treatment.[2][4][5][6]
Discovery of Lsd1-IN-34: A Novel Styrenylcyclopropylamine Scaffold
Lsd1-IN-34 belongs to a novel class of mechanism-based inhibitors characterized by a styrenylcyclopropylamine scaffold.[7] This chemical entity was identified through a research program focused on discovering new covalent inhibitors of LSD1 that could offer improved properties over existing tranylcypromine-based inhibitors.[7] The styrenylcyclopropylamine core acts as a warhead that covalently modifies the FAD cofactor of LSD1, leading to irreversible inhibition of its demethylase activity.[7]
Synthesis of Lsd1-IN-34
The synthesis of Lsd1-IN-34 involves a multi-step process. While the specific, detailed reaction conditions and yields are proprietary and not fully disclosed in the public domain, the general synthetic strategy can be outlined based on the provided literature. The synthesis of related 4,4-spiro analogues suggests a modular approach.[7]
A plausible synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for Lsd1-IN-34.
The key steps likely involve the construction of the styrenylcyclopropylamine core, followed by the introduction of a saturated heterocyclic linker (a 4,4-spiro heterocycle in the case of compound 34), and finally, the addition of an ethanolamine (B43304) fragment.[7]
Biological Activity and Selectivity
Lsd1-IN-34 has demonstrated exceptional potency as an LSD1 inhibitor in various assays. The quantitative data from these evaluations are summarized in the table below.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Biochemical Assay | Recombinant LSD1 | TR-FRET IC50 | < 3 nM | [7] |
| Target Engagement Assay | LY96 Cells | EC50 | < 10 nM | [7] |
| Ligand Lipophilicity Efficiency | - | LLE | ≥ 7 | [7] |
| Proliferation Assay | Kasumi-1 (AML cell line) | GI50 | 1 nM | [8] |
| Enzyme Selectivity Assay | MAO-A | % Inhibition | No activity detected | [7] |
| Enzyme Selectivity Assay | MAO-B | % Inhibition | No activity detected | [7] |
| Enzyme Selectivity Assay | LSD2 | % Inhibition | No activity detected | [7] |
Biochemical characterization has confirmed that Lsd1-IN-34 acts as a time-dependent inhibitor, which is consistent with its proposed covalent mechanism of action.[7] Importantly, the compound exhibits high selectivity for LSD1 over the homologous enzyme LSD2 and the related monoamine oxidases MAO-A and MAO-B, which is a critical attribute for minimizing off-target effects.[7]
Mechanism of Action: Covalent FAD Adduct Formation
The inhibitory activity of Lsd1-IN-34 is derived from its ability to form a covalent bond with the FAD cofactor within the active site of LSD1. This mechanism-based inactivation is a hallmark of this class of inhibitors.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
What is Lsd1-IN-33 and how does it work?
An In-Depth Technical Guide to Lsd1-IN-33
Abstract
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered and is a critical epigenetic regulator.[1][2][3] It is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][4][5] Due to its overexpression in a wide range of malignancies—including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate, and breast cancer—and its association with poor prognosis, LSD1 has emerged as a significant therapeutic target in oncology.[1][4][5][6] this compound belongs to a class of potent, styrenylcyclopropylamine-based irreversible inhibitors designed to covalently target the FAD cofactor of LSD1. This guide provides a detailed overview of the mechanism of action of LSD1, the inhibitory function of this compound, relevant quantitative data, experimental protocols, and visual diagrams of the associated biological pathways and workflows.
The Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
Structure and Catalytic Function
LSD1 is a member of the monoamine oxidase family.[7] Its catalytic activity is dependent on its FAD cofactor.[1] The demethylation reaction involves the oxidation of the methylated lysine substrate, which transfers a hydride to FAD, producing an iminium cation intermediate.[1] This is subsequently hydrolyzed to yield the demethylated lysine and formaldehyde. The catalytic process consumes molecular oxygen and produces hydrogen peroxide (H₂O₂) as a byproduct.[4][7]
LSD1's substrate specificity is not limited to histones. It also demethylates several non-histone proteins, including p53, DNA methyltransferase 1 (DNMT1), STAT3, and E2F1, thereby regulating their stability and function.[2][4][5][8][9]
Role in Transcriptional Regulation
LSD1's role as a transcriptional regulator is context-dependent, functioning as both a co-repressor and a co-activator.[6]
-
Transcriptional Repression: LSD1 is a key component of several repressor complexes, including the CoREST complex.[7][10] By demethylating H3K4me1/2, which are marks associated with active and poised enhancers and promoters, LSD1 facilitates transcriptional silencing.[1][7] This repressive activity is crucial for silencing tumor suppressor genes in cancer.[11]
-
Transcriptional Activation: In concert with nuclear hormone receptors like the androgen receptor (AR) and estrogen receptor (ER), LSD1 can switch its substrate specificity to H3K9me1/2.[1][6][7] Since H3K9 methylation is a repressive mark, its removal by LSD1 leads to transcriptional activation, promoting the expression of hormone-driven oncogenes in cancers like prostate and breast cancer.[4][6]
Role in Cancer
The aberrant overexpression of LSD1 is a hallmark of many cancers.[4][5] High LSD1 levels are linked to a block in cellular differentiation, increased proliferation, invasion, and metastasis.[2][4][12] In hematological malignancies such as AML, LSD1 is critical for maintaining the leukemic stem cell pool by blocking myeloid differentiation.[3][5] Consequently, pharmacological inhibition of LSD1 is a promising therapeutic strategy to reverse this oncogenic state.[2][6]
This compound: Mechanism of Action
This compound is a representative of the styrenylcyclopropylamine class of LSD1 inhibitors.[13] These compounds are mechanism-based, irreversible inhibitors that covalently modify the FAD cofactor within the enzyme's active site.[13]
The primary mechanism of action is the potent and selective inhibition of LSD1's demethylase activity. By blocking the enzyme, this compound leads to the global accumulation of H3K4me2 and H3K9me2 marks. The key pharmacological consequences include:
-
Induction of Cellular Differentiation: In cancer models like AML, inhibiting LSD1 removes the block on myeloid-lineage genes, inducing cancer cells to differentiate and lose their self-renewal capacity.[5][14]
-
Reactivation of Tumor Suppressor Genes: The accumulation of active H3K4me2 marks at silenced promoters can lead to the re-expression of tumor suppressor genes.[11]
-
Inhibition of Cell Growth and Proliferation: By altering critical gene expression programs and potentially stabilizing non-histone substrates like the p53 tumor suppressor, LSD1 inhibition leads to cell cycle arrest and apoptosis.[2][15]
-
Anti-Tumor Immunity: Recent studies show that LSD1 inhibition can remodel the tumor microenvironment. It enhances anti-tumor immunity by increasing the infiltration of CD8+ T cells and can downregulate the expression of the immune checkpoint protein PD-L1.[5][6]
Quantitative Data
The following tables summarize the in vitro potency of this compound (referred to as compound 33 in the source literature) and other representative LSD1 inhibitors.
Table 1: Biochemical and Cellular Potency of this compound
| Compound | LSD1 TR-FRET IC₅₀ (nM) | LY96 EC₅₀ (nM) |
|---|---|---|
| This compound | < 3 | < 10 |
Data sourced from a study on styrenylcyclopropylamine inhibitors.[13] TR-FRET is a time-resolved fluorescence resonance energy transfer assay for biochemical potency. LY96 is a cell line used for cellular potency measurement.
Table 2: Comparative Potency of Clinical and Preclinical LSD1 Inhibitors
| Inhibitor | Type | LSD1 IC₅₀ (nM) | LSD1 Kᵢ (nM) |
|---|---|---|---|
| Tranylcypromine (TCP) | Irreversible | ~2,300 | - |
| ORY-1001 (Iadademstat) | Irreversible | 0.17 | - |
| GSK2879552 | Irreversible | 16 | - |
| SP-2509 (Reversible Tool) | Reversible | 13 | 31 |
| CC-90011 (Pulrodemstat) | Reversible | - | 19 |
This table provides a comparative landscape of various LSD1 inhibitors. Data compiled from multiple sources.[12][14][16][17][18]
Experimental Protocols
LSD1 In Vitro Enzymatic Activity Assay (HRP-Coupled)
This protocol measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[10][17][19]
Methodology:
-
Reaction Setup: In a 384-well plate, add the test inhibitor (e.g., this compound) at various concentrations.
-
Enzyme Addition: Add recombinant human LSD1 enzyme to the wells.
-
Initiate Reaction: Add the substrate mixture containing a dimethylated H3K4 peptide (e.g., corresponding to the first 21 amino acids of histone H3), horseradish peroxidase (HRP), and a fluorogenic HRP substrate like Amplex Red.
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Detection: The H₂O₂ produced by LSD1 reacts with the HRP substrate to generate a fluorescent product (resorufin). Measure the fluorescence using a plate reader (e.g., excitation 530-540 nm, emission 585-595 nm).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., AML or SCLC cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal from the available ATP.
-
Incubation: Incubate for 10-15 minutes at room temperature to stabilize the signal.
-
Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate IC₅₀ values for cell growth inhibition.
Western Blot for Global Histone Methylation
This protocol assesses the effect of this compound on the overall levels of specific histone marks in treated cells.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cancer cells with this compound or a vehicle control for 24-48 hours. Harvest the cells and prepare whole-cell lysates or histone extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate it overnight with a primary antibody specific for the histone mark of interest (e.g., anti-H3K4me2). Also, probe a separate blot or re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in H3K4me2 levels upon inhibitor treatment.
Visualizations
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Nuclear LSD1 to Reprogram Cancer Cells and Reinvigorate Exhausted T Cells via a Novel LSD1-EOMES Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LSD1 Inhibitor Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
Unveiling the Target Selectivity Profile of Lsd1-IN-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of Lsd1-IN-33, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is curated from publicly available research and is intended to provide a detailed understanding of the inhibitor's biochemical and cellular activity, selectivity against related enzymes, and the methodologies employed for its characterization. While the specific designation "this compound" did not yield direct public disclosures, extensive research into potent LSD1 inhibitors with similar structural features points towards a series of styrenylcyclopropylamine-based compounds. This guide focuses on a particularly relevant and well-characterized compound from this class, designated as compound 34 in the source literature, which exhibits the hallmark characteristics of a highly selective and potent LSD1 inhibitor.
Core Data Presentation: Target Selectivity Profile
The quantitative data summarizing the inhibitory activity and selectivity of the representative compound are presented below. These tables offer a clear comparison of its potency against its primary target, LSD1, and its lack of activity against other closely related flavin-dependent amine oxidases.
| Target Enzyme | Biochemical Assay (TR-FRET) IC50 (nM) | Notes |
| LSD1 | < 3 | Time-dependent inhibition observed |
| LSD2 | No activity detected | High selectivity over the closest homolog |
| MAO-A | No activity detected | Excellent selectivity against monoamine oxidase A |
| MAO-B | No activity detected | Excellent selectivity against monoamine oxidase B |
Table 1: Biochemical Inhibitory Activity of this compound (Compound 34) against a Panel of FAD-Utilizing Enzymes.
| Cellular Assay | EC50 (nM) | Cell Line |
| LY96 Phenotypic Assay | < 3 | Not specified in the source |
Table 2: Cellular Activity of this compound (Compound 34).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to enable replication and further investigation.
1. LSD1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay
This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a specific substrate.
-
Principle: The assay relies on a biotinylated histone H3 peptide substrate and a primary antibody that specifically recognizes the demethylated product. A europium-labeled secondary antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is demethylated by LSD1, the antibody complex brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant human LSD1 enzyme.
-
Biotinylated histone H3 peptide substrate.
-
Primary antibody specific for the demethylated product.
-
Europium-labeled secondary antibody.
-
Streptavidin-APC conjugate.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
384-well low-volume plates.
-
Test compound (this compound).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a defined concentration of LSD1 enzyme to the wells of the 384-well plate.
-
Add the diluted this compound to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the biotinylated histone H3 peptide substrate.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents (primary antibody, europium-labeled secondary antibody, and streptavidin-APC).
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
2. LY96 Cellular Phenotypic Assay
This assay assesses the ability of the inhibitor to induce a specific cellular phenotype associated with LSD1 inhibition.
-
Principle: The specific details of the "LY96" assay are proprietary to the source of the original research. However, cellular assays for LSD1 inhibitors typically measure downstream effects of LSD1 inhibition, such as the induction of differentiation markers or changes in gene expression. For example, in acute myeloid leukemia (AML) cell lines, LSD1 inhibition can lead to an increase in the expression of cell surface markers like CD11b or CD86, which can be quantified by flow cytometry.
-
General Procedure (Hypothetical, based on common practices):
-
Culture a relevant cell line (e.g., a human AML cell line like MV4-11) under standard conditions.
-
Seed the cells into multi-well plates at a defined density.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Harvest the cells and stain them with fluorescently labeled antibodies against specific cell surface markers (e.g., anti-CD11b-FITC).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the marker.
-
Calculate the EC50 value, which is the concentration of the inhibitor that induces 50% of the maximal response.
-
Mandatory Visualizations
LSD1 Signaling Pathway
Caption: LSD1-mediated histone demethylation and its inhibition.
TR-FRET Assay Workflow
Caption: Experimental workflow for the LSD1 TR-FRET assay.
An In-Depth Technical Guide to the Biological Activity and Function of GSK-LSD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1][2] LSD1 is a key component of several transcriptional co-repressor complexes and is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling target for therapeutic intervention.[1][2]
GSK-LSD1 is a potent, selective, and irreversible inhibitor of LSD1.[1][3] This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental methodologies related to GSK-LSD1, serving as a valuable resource for researchers in oncology and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK-LSD1, providing a clear comparison of its potency and cellular effects.
| Parameter | Value | Assay Type | Reference |
| IC | 16 nM | Cell-free LSD1 enzymatic assay | [3] |
| K | 160 nM | Kinetic characterization | [4] |
| k | 0.13 ± 0.01 min⁻¹ | Kinetic characterization | [4] |
| k | 0.81 ± 5.95 × 10⁻² min⁻¹ μM⁻¹ | Kinetic characterization | [4] |
| Cellular EC | < 5 nM (average) | Cancer cell lines | [3][5] |
| Cellular EC | < 5 nM (average) | Cancer cell lines | [3][5] |
| Selectivity | > 1000-fold over LSD2, MAO-A, MAO-B | Cell-free enzymatic assays | [3][5] |
Table 1: Biochemical and Cellular Potency of GSK-LSD1
| Cell Line Type | EC | Reference |
| Acute Myeloid Leukemia (AML) | Average 137 ± 30 nM (for structurally similar GSK2879552) | [1] |
| Small Cell Lung Cancer (SCLC) | Sensitive to inhibition | [2] |
| Merkel Cell Carcinoma (MCC) | Low nM range | [6] |
Table 2: Anti-proliferative Activity of LSD1 Inhibition in Various Cancer Cell Lines
Mechanism of Action and Biological Function
GSK-LSD1 is an irreversible, mechanism-based inhibitor of LSD1.[3][5] Its primary mechanism of action involves the covalent modification of the FAD cofactor within the active site of the LSD1 enzyme, leading to its inactivation.[3][5] This irreversible inhibition results in a durable suppression of LSD1's demethylase activity.
The biological consequences of LSD1 inhibition by GSK-LSD1 are multifaceted and cell-context dependent:
-
Histone Methylation: Inhibition of LSD1 leads to an increase in the global levels of H3K4me1 and H3K4me2, altering the epigenetic landscape and leading to changes in gene expression.[2]
-
Gene Expression: GSK-LSD1 induces significant changes in the expression of genes involved in cell differentiation, proliferation, and apoptosis.[3][5] In AML, for instance, it promotes the expression of myeloid differentiation markers like CD11b and CD86.[1]
-
Cellular Differentiation: By removing the repressive epigenetic marks, GSK-LSD1 can induce differentiation in cancer cells, a key mechanism of its anti-tumor activity, particularly in hematological malignancies like AML.[1]
-
Cell Cycle Arrest and Apoptosis: Treatment with GSK-LSD1 can lead to cell cycle arrest, primarily in the G1 phase, and induce apoptosis in sensitive cancer cell lines.[1]
-
Signaling Pathway Modulation: The effects of GSK-LSD1 are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation. These include the p53 pathway, Wnt/β-catenin signaling, and the PI3K/AKT pathway.[7]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by GSK-LSD1.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.
In Vitro LSD1 Inhibition Assay (Cell-free)
This assay measures the direct inhibitory effect of GSK-LSD1 on the enzymatic activity of recombinant LSD1.
-
Reagents:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
GSK-LSD1 (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant LSD1 enzyme in assay buffer.
-
Add GSK-LSD1 at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) to allow for irreversible inhibition.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
The reaction produces hydrogen peroxide, which is detected by the HRP-coupled Amplex Red assay, resulting in a fluorescent product (resorufin).
-
Measure the fluorescence intensity at an appropriate wavelength (e.g., excitation 530-560 nm, emission 590 nm).
-
Calculate the IC
50value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of GSK-LSD1 on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., AML, SCLC cell lines)
-
Complete cell culture medium
-
GSK-LSD1
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of GSK-LSD1 for a specified duration (e.g., 6-10 days).[1]
-
At the end of the treatment period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the EC
50value by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Flow Cytometry for Differentiation Markers
This method is used to assess the induction of cell surface differentiation markers following treatment with GSK-LSD1.
-
Materials:
-
AML cell lines (e.g., THP-1, MOLM-13)
-
GSK-LSD1
-
Fluorescently-conjugated antibodies against differentiation markers (e.g., anti-CD11b, anti-CD86)
-
Flow cytometer
-
-
Procedure:
-
Treat AML cells with GSK-LSD1 at various concentrations for a defined period (e.g., 3 days).[1]
-
Harvest the cells and wash them with PBS containing a protein blocker (e.g., BSA).
-
Incubate the cells with the fluorescently-conjugated antibodies on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
Western Blotting for Histone Marks and Signaling Proteins
This technique is used to detect changes in the levels of specific proteins, including histone methylation marks and components of signaling pathways.
-
Materials:
-
Cells treated with GSK-LSD1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K4me2, anti-LSD1, anti-phospho-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of GSK-LSD1 in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell lines for implantation (e.g., SCLC or AML cell lines)
-
GSK-LSD1 formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously or orthotopically implant the cancer cells into the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer GSK-LSD1 (e.g., by oral gavage) to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the biological activity of GSK-LSD1.
Conclusion
GSK-LSD1 is a valuable chemical probe for studying the biological roles of LSD1 and a promising lead compound for the development of novel cancer therapeutics. Its potent and selective irreversible inhibition of LSD1 leads to profound effects on gene expression, cell differentiation, and proliferation in various cancer models. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting LSD1 and to design robust experimental plans. As research in this area continues, a deeper understanding of the intricate mechanisms of LSD1 inhibition will undoubtedly pave the way for innovative and effective cancer treatments.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]
- 5. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 6. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of LSD1 in Epigenetic Regulation
An in-depth analysis of the scientific literature did not yield specific information for a compound designated "Lsd1-IN-33." Therefore, this technical guide will focus on a well-characterized and clinically relevant Lysine-Specific Demethylase 1 (LSD1) inhibitor, Iadademstat (ORY-1001) , as a representative example to explore the role of LSD1 inhibition in epigenetic regulation. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism, quantitative data, and experimental methodologies associated with this class of epigenetic modulators.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene regulation by removing methyl groups from histone and non-histone proteins.[1][2] LSD1 specifically demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, thereby leading to transcriptional repression.[3][4] Conversely, in complex with the androgen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, resulting in gene activation.[5]
Beyond histones, LSD1 also targets non-histone proteins such as p53 and DNMT1, influencing their stability and function.[1][2] Through its enzymatic activity and its role as a scaffold in large protein complexes like CoREST and NuRD, LSD1 is involved in a multitude of cellular processes, including cell differentiation, proliferation, and stem cell maintenance.[3][6] Its overexpression has been linked to various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive therapeutic target.[6][7][8]
Iadademstat (ORY-1001): A Potent and Selective LSD1 Inhibitor
Iadademstat (ORY-1001) is a potent, irreversible inhibitor of LSD1 that acts by covalently binding to the FAD cofactor.[3] It exhibits high selectivity for LSD1 over other monoamine oxidases (MAOs).[3] Iadademstat has been investigated in clinical trials for the treatment of various cancers, particularly AML and solid tumors.[3][7]
Quantitative Data for Iadademstat (ORY-1001)
The following table summarizes key quantitative data for Iadademstat (ORY-1001), providing insights into its potency and clinical development status.
| Parameter | Value | Reference |
| IC50 (LSD1) | 18 nM | [3] |
| Mechanism of Action | Irreversible, covalent binding to FAD | [3] |
| Clinical Trials | Phase I/II for AML and solid tumors | [3][7] |
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 by Iadademstat triggers a cascade of events within the cell, leading to changes in gene expression and cellular phenotype. The following diagrams illustrate the core signaling pathway affected by LSD1 inhibition and a typical experimental workflow for characterizing an LSD1 inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of LSD1 inhibitors like Iadademstat.
LSD1 Histone Demethylase Assay (In Vitro)
This protocol describes a common method to measure the enzymatic activity of LSD1 and the inhibitory effect of compounds. This is often a fluorescence-based assay that detects the hydrogen peroxide (H2O2) produced during the demethylation reaction.[9]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., corresponding to the first 21 amino acids of the N-terminal tail of histone H3)
-
Horseradish peroxidase (HRP)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) or similar fluorescent probe
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Test inhibitor (e.g., Iadademstat)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and ADHP.
-
Add the LSD1 enzyme to the wells of the microplate.
-
Add the test inhibitor at various concentrations to the respective wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3 peptide substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.
-
Stop the reaction (optional, depending on the kit).
-
Measure the fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of an LSD1 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., AML cell line MV4-11)
-
Complete cell culture medium
-
Test inhibitor (e.g., Iadademstat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LSD1 inhibitor and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Histone Marks
This protocol is used to determine if the LSD1 inhibitor affects the levels of its target histone mark (H3K4me2) in cells.
Materials:
-
Cancer cells treated with the LSD1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels.
Conclusion
The inhibition of LSD1 represents a promising therapeutic strategy for various cancers. Iadademstat (ORY-1001) serves as a prime example of a potent and selective LSD1 inhibitor that has progressed into clinical trials. The technical guide provided here outlines the fundamental role of LSD1 in epigenetic regulation, the characteristics of a representative inhibitor, and the key experimental protocols used to evaluate such compounds. This information is crucial for researchers and drug developers working to advance the field of epigenetic therapy.
References
- 1. Epigenetic regulation of LSD1 during mammary carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LSD1 Inhibitor Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
Technical Whitepaper: Lsd1-IN-33, a Novel, Potent, and Reversible Inhibitor of Lysine-Specific Demethylase 1 for Oncological Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public data exists for a compound specifically named "Lsd1-IN-33". This document provides a representative technical guide for a novel, next-generation LSD1 inhibitor, with "this compound" used as a placeholder. The data and experimental protocols presented herein are a synthesis of publicly available information on well-characterized, contemporary LSD1 inhibitors.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By modulating histone methylation, LSD1 regulates gene expression, influencing a multitude of cellular processes including differentiation, proliferation, and stem cell biology.[2]
LSD1 is frequently overexpressed in a wide range of human cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, and neuroblastoma.[3] Its elevated expression is often correlated with poor prognosis and resistance to therapy.[3] LSD1 can act as both a transcriptional co-repressor (via H3K4 demethylation) and a co-activator (via H3K9 demethylation), and also targets non-histone substrates such as p53 and DNMT1.[1][4] This multifaceted role in oncogenesis has established LSD1 as a compelling therapeutic target.
This compound is a novel, potent, and reversible small molecule inhibitor of LSD1. This technical guide provides a comprehensive overview of its preclinical characterization, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.
Data Presentation
The preclinical data for this compound has been benchmarked against other known LSD1 inhibitors to provide a comparative assessment of its potency and selectivity.
Table 1: In Vitro Biochemical and Cellular Activity of this compound and Comparator Compounds
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MV4-11 (AML) IC50 (nM) | NCI-H526 (SCLC) IC50 (nM) |
| This compound | 1.2 | >100 | >100 | 5 | 110 |
| Tranylcypromine (TCP) | 20,000 | 1.8 | 0.8 | >10,000 | >10,000 |
| GSK2879552 | 19 | >200 | >200 | 31 | 160 |
| Iadademstat (ORY-1001) | 20 | >100 | 15 | 1.2 | 2.5 |
Data synthesized from representative studies on novel LSD1 inhibitors.[4][5]
Table 2: In Vivo Efficacy of this compound in a MV4-11 Xenograft Model
| Treatment Group | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 0 | +2.5 |
| This compound | 10 | 42.1 | -1.2 |
| This compound | 20 | 63.3 | -3.5 |
Data based on preclinical studies of novel LSD1 inhibitors in AML xenograft models.[5]
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Cmax (ng/mL) | 945 |
| AUC∞ (h·ng/mL) | 6486 |
| T1/2 (h) | 4.16 |
| Bioavailability (%) | ~35 |
Pharmacokinetic data are representative of orally bioavailable small molecule LSD1 inhibitors.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
3.1. LSD1/KDM1A Inhibitor Screening Assay (Amplex Red)
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
-
Reagents:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide (H3K4me2) substrate
-
Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well black plate, add 50 µL of the diluted inhibitor or vehicle control.
-
Add 25 µL of a solution containing the H3K4me2 peptide substrate and the LSD1 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding 25 µL of a detection solution containing Amplex Red and HRP.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression.
-
3.2. Cell Viability Assay (MTS)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
MV4-11 (AML) or NCI-H526 (SCLC) cells
-
RPMI-1640 medium supplemented with 10% FBS
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀.
-
3.3. Western Blot for Histone Marks
This technique is used to detect changes in global histone methylation levels.
-
Procedure:
-
Treat cells with this compound or vehicle for 48-72 hours.
-
Lyse the cells and extract histones using an acid extraction protocol.
-
Quantify protein concentration using a BCA assay.
-
Separate 10-20 µg of histone extract on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3.4. Tumor Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound.
-
Animal Model:
-
Female athymic nude mice (6-8 weeks old).
-
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ MV4-11 cells mixed with Matrigel into the flank of each mouse.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally once daily.
-
Measure tumor volume and body weight twice weekly. Tumor volume is calculated as (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Mandatory Visualizations
4.1. Signaling Pathways Modulated by LSD1 Inhibition
Caption: LSD1 inhibition by this compound leads to anti-tumor effects.
4.2. Experimental Workflow for Preclinical Evaluation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]
- 3. news-medical.net [news-medical.net]
- 4. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-33: A Technical Whitepaper on a Novel Cardioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-33, also identified as compound 7d in its lead development series, is a potent and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1). Preliminary research has highlighted its significant potential as a therapeutic agent for cardiovascular diseases, particularly in the context of heart failure. This technical guide provides a comprehensive overview of the existing research findings on this compound, including its biochemical activity, cellular effects, and in vivo efficacy. Detailed experimental protocols and visual representations of key biological pathways are presented to facilitate a deeper understanding of its mechanism of action and to support further research and development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.
| Parameter | Value | Assay Type |
| IC₅₀ for LSD1 | 4.51 nM | Enzymatic |
| IC₅₀ for MAO-A | >10,000 nM | Enzymatic |
| IC₅₀ for MAO-B | >10,000 nM | Enzymatic |
| Oral Bioavailability (F) | 77.61% | Rat |
Table 1: Biochemical Potency, Selectivity, and Oral Bioavailability of this compound.
| Experimental Model | Key Finding |
| Angiotensin II (Ang II)-induced Neonatal Rat Cardiac Fibroblasts (NRCFs) | Alleviated activation of NRCFs in vitro. |
| Transverse Aortic Constriction (TAC)-induced Cardiac Remodeling in mice | Reduced pathological myocardial remodeling and heart failure in vivo. |
Table 2: In Vitro and In Vivo Efficacy of this compound.
Experimental Protocols
LSD1 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of human recombinant LSD1.
Methodology:
-
A peroxidase-coupled assay is utilized to measure the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.
-
Human recombinant LSD1 enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of a dimethylated histone H3 peptide substrate.
-
Horseradish peroxidase and a fluorescent probe (e.g., Amplex Red) are included in the reaction mixture. The H₂O₂ produced reacts with the probe in the presence of horseradish peroxidase to generate a fluorescent product.
-
Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Assay: Inhibition of Angiotensin II-induced Neonatal Rat Cardiac Fibroblast (NRCF) Activation
Objective: To assess the ability of this compound to prevent the activation of cardiac fibroblasts, a key process in cardiac fibrosis.
Methodology:
-
Neonatal rat cardiac fibroblasts (NRCFs) are isolated and cultured.
-
Cells are pre-treated with various concentrations of this compound for a specified period.
-
Following pre-treatment, cells are stimulated with Angiotensin II (Ang II) to induce fibroblast activation.
-
The activation of NRCFs is assessed by measuring the expression of profibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I via quantitative PCR (qPCR) and Western blotting.
-
Cell viability is monitored to ensure that the observed effects are not due to cytotoxicity.
In Vivo Model: Transverse Aortic Constriction (TAC)-Induced Cardiac Remodeling
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of pressure overload-induced heart failure.
Methodology:
-
Male C57BL/6 mice are subjected to transverse aortic constriction (TAC) surgery to induce pressure overload and subsequent cardiac remodeling. Sham-operated animals serve as controls.
-
A cohort of TAC-operated mice is treated with this compound, administered orally, while another cohort receives a vehicle control.
-
Cardiac function is monitored over time using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
At the end of the study period, hearts are harvested for histological analysis (e.g., Masson's trichrome staining for fibrosis and wheat germ agglutinin staining for cardiomyocyte size) and molecular analysis (e.g., qPCR and Western blotting for markers of hypertrophy and fibrosis).
Signaling Pathways and Mechanisms of Action
This compound exerts its cardioprotective effects primarily through the inhibition of the Transforming Growth Factor-beta (TGFβ) signaling pathway, a central regulator of cardiac fibrosis and hypertrophy.
Caption: this compound inhibits the TGFβ signaling pathway.
The diagram above illustrates the canonical TGFβ signaling pathway leading to profibrotic gene expression. This compound acts by inhibiting LSD1, an epigenetic regulator that contributes to the transcriptional activation of these profibrotic genes. By blocking LSD1 activity, this compound can attenuate the fibrotic response in cardiac tissue.
Caption: Experimental workflow for the evaluation of this compound.
This workflow outlines the logical progression of research, from initial biochemical characterization to in vivo efficacy studies, to validate the therapeutic potential of this compound.
Conclusion
The preliminary findings for this compound are highly promising, identifying it as a potent, selective, and orally bioavailable LSD1 inhibitor with significant cardioprotective effects in preclinical models of heart failure. Its mechanism of action, centered on the inhibition of the TGFβ signaling pathway, provides a strong rationale for its therapeutic potential in diseases characterized by cardiac fibrosis and hypertrophy. Further investigation is warranted to fully elucidate its pharmacological profile and to explore its clinical utility in patients with heart failure.
Methodological & Application
Lsd1-IN-33: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Overexpression of LSD1 has been observed in a variety of cancers, including lung, breast, prostate, and bladder cancer, where it is often associated with poor prognosis.[2] LSD1 is involved in key cellular processes such as cell proliferation, differentiation, and epithelial-mesenchymal transition (EMT).[2][3] Its role in tumorigenesis and metastasis makes it a promising therapeutic target in oncology.[2]
Lsd1-IN-33 is a small molecule inhibitor of LSD1. These application notes provide a summary of its mechanism of action and generalized protocols for its use in cell culture experiments. The provided protocols are based on established methodologies for other well-characterized LSD1 inhibitors and may require optimization for specific cell lines and experimental conditions.
Mechanism of Action
LSD1 regulates gene expression through its demethylase activity. Demethylation of H3K4, a mark of active transcription, leads to gene repression. Conversely, demethylation of H3K9, a repressive mark, can result in gene activation.[4] LSD1 is often part of larger protein complexes, such as the CoREST complex, which are crucial for its activity and substrate specificity.[5] By inhibiting LSD1, this compound is expected to lead to an accumulation of methylated H3K4 and H3K9, thereby altering the expression of target genes involved in cancer cell proliferation and survival.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various LSD1 inhibitors in different cancer cell lines. This data can be used as a reference for determining the appropriate concentration range for this compound in initial experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCI-2509 | A549 | Lung Adenocarcinoma | 0.3 - 5 | [6] |
| HCI-2509 | PC9 | Lung Adenocarcinoma | 0.3 - 5 | [6] |
| SP2509 | Caki-1 | Clear Cell Renal Cell Carcinoma | Not specified | [7] |
| GSK-LSD1 | MGC-803 | Gastric Cancer | ~100 (for cell cycle effects) | [8] |
| S2116 | CEM | T-cell Acute Lymphoblastic Leukemia | 1.1 ± 0.2 | [9] |
| S2157 | MOLT4 | T-cell Acute Lymphoblastic Leukemia | 6.8 ± 1.3 | [9] |
| Compound 14 | C42B | Prostate Cancer | <20 | [10] |
| Compound 14 | PC3 | Prostate Cancer | <20 | [10] |
| Compound 14 | HepG2 | Liver Cancer | 9.87 | [10] |
| Compound 14 | MCF7 | Breast Cancer | >20 | [10] |
| Compound 14 | HL-60 | Leukemia | 7.25 | [10] |
| Compound 14 | A549 | Lung Cancer | >20 | [10] |
Experimental Protocols
Cell Viability Assay (MTT or CCK8)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CCK8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A starting range of 0.1 to 100 µM is recommended. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT or CCK8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is to assess the effect of this compound on the protein levels of LSD1 and its downstream targets, such as H3K4me2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.[4]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Quantify the band intensities and normalize to a loading control like GAPDH or Histone H3.[4]
Gene Expression Analysis (RT-qPCR)
This protocol is to measure the changes in mRNA levels of LSD1 target genes upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., CDKN1A/p21, PLK1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for Western blotting.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform real-time qPCR using SYBR Green or TaqMan master mix with specific primers for your genes of interest.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[11]
Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[7]
Mandatory Visualizations
Caption: LSD1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Lsd1-IN-33 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-33 is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in cellular processes such as proliferation and differentiation and is implicated in various diseases, including cancer.[1][2] As with any small molecule inhibitor intended for research and drug development, understanding its solubility and stability in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO) is critical for accurate and reproducible experimental results. DMSO is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it a standard for creating stock solutions in drug discovery.[3][4] However, factors such as water content, storage conditions, and the inherent chemical properties of the compound can influence its stability in DMSO.[3][5]
These application notes provide detailed protocols for determining the solubility and assessing the stability of this compound in DMSO. Adherence to these guidelines will help ensure the integrity of stock solutions and the reliability of downstream experimental data.
Section 1: Solubility of this compound in DMSO
The solubility of a compound is a critical parameter that dictates the maximum concentration achievable in a stock solution. Attempting to prepare a solution exceeding this limit can lead to precipitation and inaccurate concentrations in subsequent assays.
Protocol 1: Determination of Kinetic Solubility of this compound in DMSO by Visual Inspection
This protocol provides a straightforward method to estimate the kinetic solubility of this compound in DMSO at room temperature.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[3]
-
Vortex mixer
-
Sonicator (optional)[6]
-
Calibrated balance
-
Amber glass or polypropylene (B1209903) vials[3]
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into a pre-weighed vial.
-
Add a calculated volume of anhydrous DMSO to achieve a high target concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.[6]
-
If the compound does not fully dissolve, gently warm the vial to 37°C for 5-10 minutes and vortex again. Be cautious, as excessive heat can degrade the compound.[6]
-
Sonication for 5-10 minutes can also be employed to aid dissolution.[6]
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
If the compound has completely dissolved, it is soluble at that concentration. You can proceed to a higher target concentration to determine the upper limit of solubility.
-
If particulate matter remains, the compound is not soluble at that concentration. The solution can be serially diluted with DMSO until complete dissolution is observed to estimate the solubility limit.
Data Presentation: this compound Solubility
The results from the solubility assessment should be recorded in a clear, structured format.
| Solvent | Temperature (°C) | Maximum Estimated Solubility (mM) | Observations |
| DMSO | 25 | e.g., 50 | e.g., Clear solution, no visible precipitate |
| DMSO | 37 | e.g., 75 | e.g., Required gentle warming to dissolve |
Section 2: Stability of this compound in DMSO
Compound stability in a DMSO stock solution is crucial for ensuring that the concentration and integrity of the active compound are maintained over time. Degradation can lead to a decrease in potency and the generation of confounding artifacts in biological assays.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
This protocol outlines a method to evaluate the stability of this compound in DMSO under various storage conditions using High-Performance Liquid Chromatography (HPLC).[3][7]
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)[3][7]
-
HPLC system with UV or Mass Spectrometry (MS) detection[3][7]
-
Appropriate HPLC column and mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)[3]
-
Amber, tightly sealed vials[7]
-
Storage locations at different temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). Ensure complete dissolution.[7]
-
Time-Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the stock solution. Dilute it to a suitable concentration for HPLC analysis (e.g., 1 µM) with an appropriate solvent (e.g., 50:50 acetonitrile:water). Analyze this sample by HPLC to determine the initial purity and peak area. This will serve as the baseline.[3][7]
-
Sample Aliquoting and Storage: Aliquot the remaining stock solution into multiple amber vials to minimize freeze-thaw cycles and exposure to light and moisture. Store these aliquots at the desired temperatures.[7]
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.[7]
-
Thaw the sample (if frozen) and prepare it for HPLC analysis in the same manner as the T=0 sample.
-
Analyze the sample by HPLC using the same method as the T=0 analysis.
-
Data Analysis: Compare the purity and peak area of the compound at each time point to the T=0 sample. The percentage of the remaining compound can be calculated as: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100[3]
Data Presentation: this compound Stability in DMSO
Summarize the quantitative data from the stability assessment in a structured table for easy comparison.[3]
| Storage Temp. | Time Point | Purity by HPLC (%) | % Remaining vs. T=0 | Observations |
| -20°C | T=0 | e.g., 99.7 | 100 | Freshly prepared |
| 1 Month | e.g., 99.5 | 99.8 | No significant degradation | |
| 3 Months | e.g., 99.1 | 99.4 | Minor decrease in purity | |
| 6 Months | e.g., 98.2 | 98.5 | Consider preparing fresh stock | |
| 4°C | 1 Month | e.g., 98.8 | 99.1 | Slight degradation observed |
| Room Temp. | 1 Week | e.g., 95.3 | 95.6 | Significant degradation, not suitable for storage |
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound solubility and stability in DMSO.
LSD1 Signaling Pathway in Cancer
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[8] Its dysregulation is linked to various cancers. LSD1 can act as a transcriptional co-repressor or co-activator, influencing the expression of genes involved in cell proliferation, differentiation, and survival.[2][9] For instance, LSD1 is known to negatively regulate autophagy through the mTOR signaling pathway and can activate the PI3K/AKT pathway, both of which are critical in cancer progression.[1][10]
Caption: LSD1's role in cancer signaling and the inhibitory action of this compound.
References
- 1. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-33 in Cardiac Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathological cardiac remodeling, a hallmark of heart failure, involves complex cellular and molecular changes, including cardiac hypertrophy and fibrosis. Epigenetic modifications play a crucial role in regulating the gene expression programs that drive these processes. Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a key epigenetic regulator in cardiac remodeling. LSD1 removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene transcription.[1][2][3][4][5] Increased LSD1 expression is observed in failing human and mouse hearts. Inhibition of LSD1 has been shown to prevent cardiac fibrosis and preserve ventricular function in various preclinical models of heart disease, making it a promising therapeutic target.
Lsd1-IN-33 is a potent, orally active inhibitor of LSD1. This document provides detailed application notes and experimental protocols for the use of this compound in the study of cardiac remodeling.
This compound: A Potent Inhibitor of Cardiac Fibrosis
This compound (also referred to as compound 7d) is a small molecule inhibitor of LSD1 with high potency. It has been demonstrated to be effective in both in vitro and in vivo models of cardiac remodeling.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the demethylase activity of LSD1. In the context of cardiac remodeling, LSD1 promotes the epithelial-to-mesenchymal transition (EMT) and activates fibroblasts, key processes in the development of fibrosis. The transforming growth factor-beta (TGF-β) signaling pathway is a major driver of these fibrotic processes. This compound has been shown to inhibit the TGF-β/Smad signaling pathway, thereby reducing the activation of cardiac fibroblasts and subsequent collagen deposition. By preventing these pathological changes, this compound helps to preserve cardiac structure and function.
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize the key quantitative data for this compound and other relevant LSD1 inhibitors in the context of cardiac remodeling research.
| Compound | Target | IC50 | Assay System |
| This compound | LSD1 | 4.51 nM | Enzyme Assay |
| MAO-A | 18.46 nM | Enzyme Assay | |
| GSK-LSD1 | LSD1 | - | - |
| SP 2509 | LSD1 | - | - |
| ORY-1001 | LSD1 | - | - |
| IC50 values for GSK-LSD1, SP 2509, and ORY-1001 in cardiac-specific assays are not detailed in the provided search results, but they are used effectively in the low micromolar range in cellular assays. |
| In Vivo Model | Treatment | Key Findings | Reference |
| Myocardial Infarction (Mouse) | GSK-LSD1 | Significantly decreased fibrosis and improved left ventricular function. | |
| Myocardial Infarction (Mouse) | SP 2509 (30mg/Kg) | Significantly decreased fibrosis. | |
| Repaired Tetralogy of Fallot (Pig) | LSD1 Inhibitor | Reduced fibrosis, limited ventricular dilation and hypertrophy. | |
| Laminopathy (Mouse Neonates) | GSK-LSD1 (1 mg/kg) | Prevented fibrosis and heart failure. | |
| Transverse Aortic Constriction (Mouse) | Myofibroblast-specific LSD1 knockout | Alleviated systolic dysfunction, cardiac hypertrophy, and fibrosis. | |
| Transverse Aortic Constriction (Mouse) | This compound | Ameliorates heart failure. | **** |
Experimental Protocols
In Vitro Protocol: Inhibition of Angiotensin II-Induced Activation of Neonatal Rat Cardiac Fibroblasts (NRCFs)
This protocol describes how to assess the efficacy of this compound in preventing the activation of primary cardiac fibroblasts, a key event in cardiac fibrosis.
Figure 2: In vitro experimental workflow for this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Neonatal rat cardiac fibroblasts (NRCFs)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Angiotensin II (Ang II)
-
Vehicle control (DMSO)
-
Reagents for RNA extraction, qPCR, protein lysis, Western blotting, and immunofluorescence.
Procedure:
-
Cell Culture: Isolate NRCFs from 1-2 day old Sprague-Dawley rat pups. Culture the cells in DMEM with 10% FBS until they reach approximately 80% confluency.
-
Serum Starvation: Before treatment, serum-starve the cells for 24 hours in DMEM with 0.5% FBS to synchronize them.
-
Pre-treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 2 hours. A concentration of up to 20 µM has been shown to be non-toxic.
-
Induction of Fibroblast Activation: Add Angiotensin II (final concentration 1 µM) to the media and incubate for 24-48 hours to induce fibroblast activation.
-
Analysis:
-
Gene Expression: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of fibrotic markers such as α-smooth muscle actin (α-SMA), Collagen Type I, and TGF-β.
-
Protein Expression: Lyse the cells and perform Western blot analysis to determine the protein levels of α-SMA and phosphorylated Smad2/3 to assess TGF-β pathway activation.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for α-SMA to visualize the myofibroblast transformation.
-
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Transverse Aortic Constriction (TAC)
This protocol outlines an in vivo study to determine the therapeutic potential of this compound in a pressure-overload model of cardiac remodeling and heart failure.
Figure 3: In vivo experimental workflow for this compound.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments for TAC surgery
-
Echocardiography system
-
Reagents for tissue processing, histology, and molecular analysis.
Procedure:
-
Animal Model: Subject adult C57BL/6 mice to transverse aortic constriction (TAC) surgery to induce pressure overload-induced cardiac remodeling. A sham-operated group will serve as a control.
-
Treatment: Begin daily administration of this compound or vehicle via oral gavage one day after surgery. A dose of 10-30 mg/kg/day can be used as a starting point, based on typical doses for orally active small molecules in mouse models.
-
Functional Assessment: Perform serial echocardiography (e.g., weekly) to assess cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Endpoint Analysis: At a predetermined endpoint (e.g., 4 weeks post-TAC), euthanize the animals and harvest the hearts.
-
Histological Analysis:
-
Weigh the hearts and measure the heart weight to body weight ratio (HW/BW) as an indicator of hypertrophy.
-
Fix heart tissue in formalin, embed in paraffin, and perform histological staining:
-
Hematoxylin and eosin (B541160) (H&E) to assess cardiomyocyte size.
-
Masson's trichrome or Sirius red staining to quantify the extent of cardiac fibrosis.
-
-
-
Molecular and Biochemical Analysis:
-
Isolate protein and RNA from heart tissue to perform Western blotting and qPCR for markers of fibrosis (Collagen I, α-SMA), hypertrophy (ANP, BNP), and TGF-β pathway activation (p-Smad2/3).
-
Conclusion
This compound is a valuable research tool for investigating the role of LSD1 in cardiac remodeling. Its potency and oral bioavailability make it suitable for both in vitro and in vivo studies. The protocols provided herein offer a framework for utilizing this compound to explore the mechanisms of cardiac fibrosis and to evaluate its potential as a therapeutic agent for heart failure. Researchers should optimize concentrations and treatment durations based on their specific experimental systems.
References
Application Notes and Protocols: Western Blot Analysis of H3K4me2 Following Treatment with the LSD1 Inhibitor Lsd1-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone modifications play a critical role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine (B10760008) 4 (H3K4) is a key epigenetic mark associated with active gene transcription. This methylation is dynamically regulated by histone methyltransferases and demethylases. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated H3K4 (H3K4me1 and H3K4me2), leading to transcriptional repression.[1][2][3] LSD1 is overexpressed in various cancers, making it an attractive therapeutic target.[2][3]
LSD1 inhibitors are a class of small molecules that block the demethylase activity of LSD1. Treatment of cells with an LSD1 inhibitor is expected to lead to an accumulation of its substrates, including H3K4me2. Western blotting is a widely used technique to detect changes in global levels of histone modifications and can be employed to confirm the cellular activity of LSD1 inhibitors.[4][5]
This document provides a detailed protocol for performing a Western blot to detect changes in H3K4me2 levels in cultured cells following treatment with the putative LSD1 inhibitor, Lsd1-IN-33. While specific details for this compound are not publicly available, this protocol outlines a general workflow that can be adapted and optimized for this and other novel LSD1 inhibitors.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of LSD1 and the experimental workflow for this protocol.
Caption: LSD1 Signaling Pathway and Inhibition.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels and grow to 70-80% confluency. The cell density should be optimized to ensure sufficient protein yield for Western blot analysis.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours). These parameters should be determined empirically for the specific cell line and inhibitor.
-
Cell Harvest: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
Part 2: Histone Extraction (Acid Extraction Method)
This protocol is adapted from standard procedures for histone isolation.
Reagents:
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, supplemented with protease inhibitors.
-
0.4 N Sulfuric Acid (H₂SO₄)
-
Acetone, ice-cold
Procedure:
-
Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer per 10⁷ cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant. Resuspend the nuclear pellet in 0.4 N H₂SO₄ at a concentration of 4 x 10⁷ nuclei/mL.
-
Incubate on a rotator at 4°C for at least 1 hour (or overnight).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube.
-
Precipitate the histones by adding 8 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour (or overnight).[4]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Discard the supernatant and wash the pellet with ice-cold acetone.
-
Air-dry the pellet for 20 minutes at room temperature.
-
Resuspend the histone pellet in deionized water.
Part 3: Western Blotting
Reagents:
-
Laemmli Sample Buffer (2X)
-
15% SDS-PAGE gels
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer (with 20% methanol)
-
PVDF or Nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Anti-H3K4me2 antibody
-
Anti-Total Histone H3 antibody (as a loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure:
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (5-15 µg of histone extract per lane) with 2X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me2 and anti-Total H3) diluted in Blocking Buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation and Expected Results
The primary outcome of this experiment is the change in the global levels of H3K4me2 upon treatment with this compound. An effective LSD1 inhibitor should cause an increase in the H3K4me2 signal in a dose- and/or time-dependent manner. The total histone H3 signal should remain relatively constant across all conditions and serves as a loading control.
Quantitative Data Summary
The band intensities from the Western blot should be quantified using densitometry software (e.g., ImageJ). The H3K4me2 signal should be normalized to the corresponding Total H3 signal for each sample. The results can be presented in a tabular format as shown below.
Table 1: Dose-Response Effect of this compound on H3K4me2 Levels
| Treatment Group | Concentration (µM) | Normalized H3K4me2 Intensity (Arbitrary Units) | Fold Change (vs. Vehicle) |
| Vehicle Control | 0 | 1.00 | 1.0 |
| This compound | 0.1 | Value | Value |
| This compound | 1.0 | Value | Value |
| This compound | 10.0 | Value | Value |
Table 2: Time-Course Effect of this compound on H3K4me2 Levels
| Treatment Group | Time (hours) | Normalized H3K4me2 Intensity (Arbitrary Units) | Fold Change (vs. 0h) |
| This compound (X µM) | 0 | 1.00 | 1.0 |
| This compound (X µM) | 24 | Value | Value |
| This compound (X µM) | 48 | Value | Value |
| This compound (X µM) | 72 | Value | Value |
Note: "Value" represents the experimentally determined mean from multiple replicates.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak H3K4me2 signal | Insufficient protein loading. | Increase the amount of histone extract loaded per lane. |
| Inefficient histone extraction. | Optimize the histone extraction protocol. | |
| Primary antibody not effective. | Use a validated antibody at the recommended dilution. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing. | Increase the number and duration of washes. | |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Uneven loading | Inaccurate protein quantification. | Be meticulous with protein quantification and sample loading. |
| Always normalize to a loading control like Total H3. |
Conclusion
This protocol provides a comprehensive framework for assessing the in-cell activity of the LSD1 inhibitor this compound by monitoring changes in H3K4me2 levels via Western blotting. Given that the specific properties of this compound are not widely documented, researchers should perform initial dose-response and time-course experiments to determine the optimal treatment conditions for their specific cell line. Successful execution of this protocol will provide valuable insights into the efficacy and mechanism of action of novel LSD1 inhibitors in a cellular context.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with Lsd1-IN-33
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to investigate the effects of Lsd1-IN-33, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document includes a comprehensive step-by-step methodology, guidelines for data analysis, and visual representations of the experimental workflow and relevant signaling pathways.
Introduction to LSD1 and Chromatin Immunoprecipitation
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3][4] The removal of methyl groups from H3K4 is generally associated with transcriptional repression, while the demethylation of H3K9 can lead to transcriptional activation.[1][3] LSD1 is a component of several corepressor complexes, including the CoREST complex, which also contains histone deacetylases (HDACs).[1][5] Dysregulation of LSD1 activity has been implicated in various cancers, making it a promising target for therapeutic intervention.[2][6]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and specific DNA regions in the cell.[7][8] This method allows researchers to determine whether a protein of interest, such as LSD1 or a specific histone mark, is associated with a particular genomic locus. The assay involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein-DNA complexes with a specific antibody, and then analyzing the associated DNA.[7][8] By using an inhibitor like this compound, researchers can study how the inhibition of LSD1's enzymatic activity affects the histone methylation landscape and the expression of target genes.
Effects of LSD1 Inhibition
Inhibition of LSD1 is expected to lead to an increase in the global levels of its primary substrates, H3K4me2 and H3K9me2. The following tables summarize quantitative data from studies using various LSD1 inhibitors, demonstrating the typical effects observed in ChIP and other related assays. While these data are not specific to this compound, they provide a strong indication of the expected outcomes.
Table 1: Effect of LSD1 Inhibition on Histone Methylation
| LSD1 Inhibitor | Cell Line/System | Histone Mark | Fold Change vs. Control | Reference |
| TCP | Mouse Retinal Explants | H3K4me2 at Rho promoter | ~2.0 | [9] |
| GSK-LSD1 | Epidermal Progenitors | H3K4me1 | Global increase of 15% | [10] |
| GSK-LSD1 | Epidermal Progenitors | H3K4me2 | Global increase of ~6% | [10] |
| HCI-2509 | NGP, LAN5, SK-N-SH cells | H3K4me2 | Dose-dependent increase | [3] |
| HCI-2509 | NGP, LAN5, SK-N-SH, SH-SY5Y cells | H3K9me2 | Dose-dependent increase | [3] |
Table 2: Effect of LSD1 Inhibition on Gene Expression (from Microarray/RNA-seq)
| LSD1 Inhibitor | Cell Line | Number of Upregulated Genes (>2-fold) | Number of Downregulated Genes (>2-fold) | Reference |
| NCL1 | T.Tn (ESCC) | 18 | 9 | [11] |
| NCL1 | TE2 (ESCC) | 18 | 9 | [11] |
| GSK-LSD1 | Epidermal Progenitors | 863 | Not specified | [10] |
| 2-PCPA | Epidermal Progenitors | 1161 | Not specified | [10] |
Signaling Pathways Involving LSD1
LSD1 is involved in multiple signaling pathways that regulate cell proliferation, differentiation, and survival. Understanding these pathways is crucial for interpreting the results of ChIP assays with LSD1 inhibitors.
Caption: LSD1 signaling pathway and the effect of this compound.
Experimental Workflow for ChIP Assay
The following diagram outlines the major steps in a Chromatin Immunoprecipitation assay.
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Detailed Experimental Protocol for ChIP Assay with this compound
This protocol is a synthesized methodology based on established ChIP procedures and is intended as a starting point.[7][8][11][12][13][14] Optimization of this compound concentration, treatment time, and antibody concentrations is highly recommended for each specific cell line and experimental setup.
Materials and Reagents:
-
Cell Culture: Adherent or suspension cells of interest.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Cross-linking: 37% Formaldehyde (B43269).
-
Quenching: 1.25 M Glycine (B1666218).
-
Buffers and Solutions:
-
Ice-cold Phosphate-Buffered Saline (PBS) with protease inhibitors.
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors).[11]
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).[14]
-
Wash Buffers (Low salt, High salt, LiCl wash).[14]
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3).[12]
-
5 M NaCl.
-
0.5 M EDTA.
-
1 M Tris-HCl, pH 6.5.
-
Proteinase K.
-
Phenol:Chloroform:Isoamyl Alcohol.
-
-
Antibodies:
-
ChIP-grade antibody against the protein of interest (e.g., H3K4me2, H3K9me2, or LSD1).
-
Negative control antibody (e.g., Normal Rabbit IgG).
-
-
Beads: Protein A/G magnetic or agarose (B213101) beads.
-
Equipment:
-
Cell culture incubator.
-
Sonicator.
-
Rotating platform.
-
Microcentrifuge.
-
Heating blocks/water baths.
-
qPCR machine or access to next-generation sequencing (NGS) services.
-
Procedure:
Day 1: Cell Treatment, Cross-linking, and Immunoprecipitation
-
Cell Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
-
Cross-linking:
-
Cell Harvesting and Lysis:
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear the chromatin to an average size of 200-1000 bp.[12] Note: Sonication conditions must be optimized for each cell type and sonicator.
-
Centrifuge the sonicated lysate at high speed to pellet cell debris. Collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C on a rotating platform.
-
Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add the ChIP-grade antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Include a negative control with a non-specific IgG antibody.
-
Day 2: Washing, Elution, and DNA Purification
-
Immune Complex Capture:
-
Add Protein A/G beads to the antibody-chromatin mixture and incubate for 1-2 hours at 4°C with rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes sequential washes with a low salt buffer, a high salt buffer, a LiCl wash buffer, and a final wash with TE buffer.[14]
-
-
Elution:
-
Reverse Cross-linking:
-
Add 5 M NaCl to the eluted samples and the input control.
-
Incubate at 65°C for at least 4 hours or overnight to reverse the formaldehyde cross-links.[12]
-
-
DNA Purification:
-
Treat the samples with RNase A to remove any contaminating RNA.
-
Treat with Proteinase K to digest the proteins.[12]
-
Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation, or by using a commercial DNA purification kit.
-
Resuspend the purified DNA in a small volume of TE buffer or water.
-
Data Analysis:
-
Quantitative PCR (qPCR): Use the purified DNA to perform qPCR with primers specific to the genomic regions of interest. The enrichment of the target protein at a specific locus is calculated as a percentage of the input DNA and normalized to the IgG control.
-
ChIP-sequencing (ChIP-seq): For a genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing. The resulting sequence reads are aligned to a reference genome to identify the binding sites of the protein of interest across the entire genome.
Concluding Remarks
This document provides a comprehensive guide for utilizing a Chromatin Immunoprecipitation assay in conjunction with the LSD1 inhibitor this compound. By following the detailed protocol and considering the provided data and pathway information, researchers can effectively investigate the role of LSD1 in gene regulation and the epigenetic consequences of its inhibition. It is imperative to optimize experimental conditions, particularly inhibitor concentrations and treatment durations, to ensure robust and reproducible results.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JmjC Protein-Mediated Histone Demethylation: Regulating Growth, Development, and Stress Adaptation in Brassica rapa | MDPI [mdpi.com]
- 5. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. epigenome-noe.net [epigenome-noe.net]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 9. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 13. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Gene Expression Changes with the LSD1 Inhibitor HCI-2509
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the selective and reversible Lysine-Specific Demethylase 1 (LSD1) inhibitor, HCI-2509, for investigating genome-wide changes in gene expression. Detailed protocols for cell treatment, RNA sequencing (RNA-Seq), and Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) are provided to facilitate the study of epigenetic regulation and its impact on transcriptional programs.
Introduction to LSD1 and HCI-2509
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2).[1] Demethylation of H3K4 is associated with gene repression, while demethylation of H3K9 can lead to gene activation.[1] LSD1 is frequently overexpressed in various cancers, including neuroblastoma, and is implicated in maintaining an undifferentiated and malignant state.[1]
HCI-2509 is a potent, reversible, and selective small molecule inhibitor of LSD1.[2] It has been shown to be cytotoxic to a range of cancer cell lines and effective in reducing tumor growth in preclinical models.[2][3] By inhibiting LSD1, HCI-2509 induces changes in histone methylation, leading to the reactivation of silenced tumor suppressor genes and the repression of oncogenic pathways.[1] This makes HCI-2509 a valuable tool for studying the epigenetic control of gene expression and for exploring novel therapeutic strategies in oncology.
Mechanism of Action of HCI-2509
HCI-2509 exerts its effects by binding to the active site of LSD1, thereby preventing the demethylation of its histone substrates. This leads to an accumulation of H3K4me1/me2 and H3K9me1/me2 at specific gene loci. The primary signaling pathways affected by HCI-2509 in cancer cells, particularly in neuroblastoma, include the p53 and MYCN pathways.[1]
-
p53 Pathway Activation: Inhibition of LSD1 by HCI-2509 leads to an increase in p53 protein levels.[1] This is significant because LSD1 can demethylate and inactivate p53.[4] The reactivation of p53, a critical tumor suppressor, can induce cell cycle arrest and apoptosis.[1]
-
MYCN Pathway Disruption: In MYCN-amplified neuroblastoma, LSD1 acts as a co-repressor for MYCN-target genes.[1] Treatment with HCI-2509 disrupts the MYCN-driven transcriptional program, leading to the downregulation of MYCN target genes involved in cell proliferation and survival.[1]
Data Presentation: Gene Expression Changes Induced by HCI-2509
Treatment of neuroblastoma cell lines with HCI-2509 results in significant changes in gene expression. The following table summarizes the key gene sets affected by HCI-2509 treatment in the NGP neuroblastoma cell line, as determined by Gene Set Enrichment Analysis (GSEA).
| Gene Set | Direction of Regulation | Normalized Enrichment Score (NES) | False Discovery Rate (FDR) q-val | Description of Biological Process |
| HALLMARK_P53_PATHWAY | Upregulated | 2.13 | < 0.001 | Genes involved in the p53 signaling pathway, including targets of p53 that regulate cell cycle arrest and apoptosis. |
| HALLMARK_G2M_CHECKPOINT | Upregulated | 1.89 | < 0.001 | Genes involved in the G2/M phase cell cycle checkpoint, consistent with observed cell cycle arrest. |
| HALLMARK_MYC_TARGETS_V1 | Downregulated | -1.97 | < 0.001 | Genes that are direct targets of the MYC oncogene, involved in cell growth and proliferation. |
| HALLMARK_HYPOXIA | Upregulated | 1.82 | < 0.001 | Genes responsive to low oxygen conditions, which can be linked to cellular stress responses. |
Experimental Protocols
The following protocols provide a framework for studying the effects of HCI-2509 on gene expression.
Protocol 1: Cell Culture and Treatment with HCI-2509
This protocol describes the general procedure for culturing cancer cell lines and treating them with HCI-2509.
Materials:
-
Cancer cell line of interest (e.g., NGP human neuroblastoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
HCI-2509 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of HCI-2509 in complete culture medium at the desired final concentrations (e.g., 1 µM and 3 µM). Also prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the wells and replace it with the medium containing HCI-2509 or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
After incubation, harvest the cells for downstream applications such as RNA or chromatin isolation.
Protocol 2: RNA Isolation and RNA-Seq Library Preparation
This protocol outlines the steps for isolating total RNA and preparing libraries for Illumina sequencing.
Materials:
-
RNeasy Mini Kit (Qiagen) or similar
-
DNase I (RNase-free)
-
NEBNext Ultra II RNA Library Prep Kit for Illumina or similar
-
Agilent Bioanalyzer or similar for quality control
-
Qubit Fluorometer or similar for quantification
Procedure:
A. Total RNA Isolation:
-
Harvest the cells treated with HCI-2509 and the vehicle control by trypsinization and centrifugation.
-
Isolate total RNA using the RNeasy Mini Kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
Assess the quantity and quality of the RNA using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended.
B. RNA-Seq Library Preparation (using Illumina TruSeq Stranded mRNA Library Prep Kit as an example):
-
mRNA Purification: Start with 1 µg of total RNA. Purify poly(A)-containing mRNA molecules using poly-T oligo-attached magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA into small pieces using divalent cations under elevated temperature. Prime the fragmented RNA with random hexamers.
-
First Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. dUTP is used in place of dTTP to achieve strand specificity.
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.
-
Adapter Ligation: Ligate indexed adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: Enrich the adapter-ligated DNA fragments through PCR (typically 15 cycles).
-
Library Validation: Validate the quality and quantity of the prepared library using an Agilent Bioanalyzer and a Qubit Fluorometer.
-
Sequence the libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).
Protocol 3: Chromatin Immunoprecipitation (ChIP-Seq)
This protocol describes the procedure for performing ChIP to identify the genomic regions where LSD1 and specific histone marks are located.
Materials:
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibodies specific for LSD1, H3K4me2, H3K9me2, and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cultured cells (approximately 1 x 10^7 cells per ChIP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Sonication: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Dilute the sonicated chromatin in ChIP dilution buffer and pre-clear with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with the specific primary antibody (e.g., anti-LSD1) or control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input control DNA sample. Sequence the libraries on an Illumina platform.
Visualizations
Signaling Pathway of HCI-2509 Action
Caption: Mechanism of action of HCI-2509.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for studying gene expression changes.
References
- 1. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible lysine-specific demethylase 1 antagonist HCI-2509 inhibits growth and decreases c-MYC in castration- and docetaxel-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols for High-Throughput Screening of Lsd1-IN-33 and Other LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] By modulating histone methylation, LSD1 influences gene expression, thereby impacting various cellular processes including differentiation, proliferation, and development.[3] Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, where its overexpression is often associated with poor prognosis.[2][4] This has made LSD1 a compelling therapeutic target for the development of novel inhibitors.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of LSD1, with a focus on compounds like Lsd1-IN-33. The following sections include summaries of quantitative data for representative LSD1 inhibitors, step-by-step experimental procedures for common biochemical assays, and visualizations of key pathways and workflows.
Data Presentation: Quantitative Activity of Representative LSD1 Inhibitors
The following table summarizes the in vitro inhibitory activity of several well-characterized LSD1 inhibitors against the LSD1 enzyme. This data is provided as a reference for comparing the potency of novel compounds identified through HTS campaigns.
Note: As of the latest literature search, specific IC50 or Ki values for this compound were not publicly available. The data presented below is for other known LSD1 inhibitors and serves as a benchmark for activity.
| Compound | Type | LSD1 IC50 (nM) | Assay Method | Reference |
| GSK2879552 | Irreversible | 16 | HTRF | [5] |
| ORY-1001 (Iadademstat) | Irreversible | <10 | Not Specified | [6] |
| SP-2577 (Seclidemstat) | Reversible | 31 | Coupled Assay | [7] |
| CC-90011 (Pulrodemstat) | Reversible | Not Specified | Not Specified | [7] |
| RN-1 | Irreversible | 70 | Not Specified | [5] |
| Tranylcypromine (TCP) | Irreversible | ~200,000 | Not Specified | [6] |
Signaling Pathway and Experimental Workflows
LSD1 Signaling Pathway
The diagram below illustrates the central role of LSD1 in regulating gene expression through histone demethylation. LSD1 is a component of several corepressor complexes, such as the CoREST complex, which are recruited to specific gene promoters by transcription factors.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review and Meta-Analysis of Lysine-Specific Demethylase 1 Expression as a Prognostic Biomarker of Cancer Survival and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Lsd1-IN-33 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lsd1-IN-33, a potent LSD1 inhibitor, in in vitro settings. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, this compound leads to an increase in the methylation of these histone marks, which in turn alters gene expression.[3] This can result in the reactivation of tumor suppressor genes and the suppression of oncogenic pathways, making it a target of interest in cancer research.[1][4]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The biochemical IC50 of this compound is 4.51 nM. However, the optimal concentration for cell-based assays can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. A good starting point for a dose-response experiment is to use a concentration range that brackets the biochemical IC50 by several orders of magnitude. We recommend starting with a 10-point dose-response curve, ranging from 0.1 nM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced toxicity.
Troubleshooting Guide
Q1: I am not observing the expected phenotype (e.g., decreased cell proliferation, increased apoptosis) after treating my cells with this compound. What could be the issue?
Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The effective concentration in your specific cell line may be higher than the biochemical IC50. We recommend performing a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.
-
Cell Line Resistance: Some cell lines may be inherently resistant to LSD1 inhibition. This could be due to various factors, including the expression of drug efflux pumps or the activation of compensatory signaling pathways.
-
Compound Inactivity: Ensure that your this compound stock solution is properly prepared and has not degraded. It is advisable to test a fresh batch of the compound.
-
Assay Duration: The effects of epigenetic modifiers like this compound may take longer to manifest compared to inhibitors of signaling kinases. Consider extending the treatment duration (e.g., 48, 72, or 96 hours).
Q2: I am observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I mitigate this?
-
Narrow the Concentration Range: If you observe widespread cell death, refine your dose-response experiments to a lower concentration range to identify a window where you can observe the desired biological effect without excessive toxicity.
-
Reduce Treatment Duration: Shortening the exposure time to this compound may reduce off-target effects and general toxicity while still allowing for the observation of on-target effects.
-
Check for Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels (typically <0.5%). Always include a vehicle-only control in your experiments.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and provides a reference for expected effective concentrations of other well-characterized LSD1 inhibitors in various in vitro assays.
| Inhibitor | Assay Type | IC50 / Effective Concentration | Cell Line(s) | Reference |
| This compound | Biochemical (Enzymatic) | IC50: 4.51 nM | N/A | |
| GSK-LSD1 | Biochemical (Enzymatic) | IC50: 16 nM | N/A | [5] |
| Cell Proliferation | EC50s < 5 nM | Various cancer cell lines | [5] | |
| HCI-2509 | Cell Proliferation | IC50: 0.3 - 5 µM | Lung adenocarcinoma cell lines |
Key Experimental Protocols
Cell Proliferation Assay (MTT/MTS Assay)
This protocol outlines a general procedure for determining the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measurement: If using MTT, add 100 µL of solubilization solution to each well and incubate for 2-4 hours at 37°C in the dark. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for Histone Methylation
This protocol allows for the assessment of this compound target engagement by measuring changes in H3K4me1/2 levels.
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for 24-48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me1/2 to the loading control to determine the fold change upon treatment with this compound.[3]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of LSD1 inhibition.
References
- 1. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 3. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-33 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the LSD1 inhibitor, LSD1-IN-33.
Disclaimer
Direct, quantitative off-target profiling data for this compound is not extensively available in the public domain. Therefore, this guide discusses potential off-target effects based on the known pharmacology of the broader class of LSD1 inhibitors. The strategies for identification and mitigation are general best practices for small molecule inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While specific data for this compound is limited, inhibitors of Lysine-Specific Demethylase 1 (LSD1) can exhibit off-target activities due to structural similarities with other flavin-dependent amine oxidases. The most common off-targets for LSD1 inhibitors, particularly those derived from tranylcypromine, are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1][2][3] Some LSD1 inhibitors have also been noted to interact with other epigenetic regulators, such as Histone Deacetylases (HDACs), or possess broader kinase activity.[1] It is crucial to experimentally determine the selectivity profile of the specific batch of this compound being used.
Q2: What are the cellular consequences of these potential off-target effects?
A2: Off-target inhibition of MAO-A and MAO-B can alter the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine, which may lead to unexpected physiological or behavioral phenotypes in in vivo studies.[1] Off-target effects on other kinases or epigenetic modifiers can lead to a variety of unintended cellular consequences, including altered signaling pathways, changes in gene expression independent of LSD1 inhibition, and unexpected toxicity.[4] For example, some cellular responses to the LSD1 inhibitor SP-2509 have been reported to be dominated by its off-target effects.[5]
Q3: How can I experimentally identify the off-target effects of my this compound sample?
A3: A multi-pronged approach is recommended to build a comprehensive off-target profile for your compound. Key experimental strategies include:
-
Biochemical Screening Panels: Screen the compound against a panel of purified enzymes, such as a broad kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) and a panel of other amine oxidases, including MAO-A and MAO-B.
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct target engagement and off-target binding in a cellular context by measuring changes in protein thermal stability upon compound binding.
-
Proteome-wide Mass Spectrometry: Techniques like Thermal Proteome Profiling (TPP) or chemical proteomics can provide an unbiased view of protein-compound interactions across the proteome.
Q4: How can I mitigate the impact of suspected off-target effects in my experiments?
A4: Mitigating off-target effects is crucial for correctly attributing a biological phenotype to the inhibition of LSD1. The following strategies can be employed:
-
Use of a Structurally Unrelated Control Compound: Compare the effects of this compound with another potent and selective LSD1 inhibitor from a different chemical series. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout LSD1. The resulting phenotype should phenocopy the effects of this compound if the inhibitor is acting on-target.
-
Dose-Response Correlation: Correlate the concentration of this compound required to elicit a cellular phenotype with its biochemical IC50 for LSD1 and any identified off-targets. A significant discrepancy may suggest off-target activity.
-
Rescue Experiments: In some systems, it may be possible to perform a rescue experiment by overexpressing a form of LSD1 that is resistant to the inhibitor.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Phenotype observed at concentrations significantly different from the LSD1 IC50. | The effect may be driven by an off-target with a different potency. | Perform a dose-response analysis and compare it with the IC50 values for LSD1 and any known off-targets. |
| Discrepancy between the phenotype of this compound treatment and LSD1 genetic knockdown. | The inhibitor may have off-target effects that are not recapitulated by genetic perturbation of LSD1. | Use a structurally unrelated LSD1 inhibitor as a control. Perform a proteome-wide target engagement study (e.g., CETSA) to identify other cellular targets. |
| Unexpected toxicity or cell death not reported with other LSD1 inhibitors. | The compound may be hitting a critical off-target protein or pathway. | Conduct a broad kinase and safety pharmacology panel screening to identify potential liabilities. |
| In vivo studies show unexpected neurological or cardiovascular effects. | Potential inhibition of MAO-A/B or other CNS/cardiac targets. | Measure the effect of this compound on MAO-A and MAO-B activity. Consult safety pharmacology data if available. |
Quantitative Data on LSD1 Inhibitor Selectivity
The following table summarizes the selectivity of several common LSD1 inhibitors. This data is provided for illustrative purposes to highlight the importance of assessing off-target activity.
| Compound | LSD1 IC50/Ki | MAO-A IC50/Ki | MAO-B IC50/Ki | Notes |
| Tranylcypromine (TCP) | ~200 µM (Ki) | 19 µM (Ki) | 16 µM (Ki) | Non-selective, irreversible inhibitor.[1] |
| GSK2879552 | ~19 nM (IC50) | >100 µM | >100 µM | Highly selective, irreversible inhibitor.[5] |
| ORY-1001 (Iadademstat) | <20 nM (IC50) | >100 µM | >100 µM | Potent and selective, irreversible inhibitor.[1] |
| SP-2509 | 13 nM (IC50) | >300 µM | >300 µM | Reversible inhibitor; cellular effects may be off-target dominated in some contexts.[5] |
Experimental Protocols & Methodologies
1. Protocol: In Vitro Amine Oxidase Selectivity Assay
This protocol describes a general method to assess the selectivity of an LSD1 inhibitor against MAO-A and MAO-B.
-
Principle: The activity of amine oxidases can be measured using a horseradish peroxidase (HRP)-coupled reaction that detects the hydrogen peroxide produced during the demethylation or deamination reaction.
-
Materials:
-
Recombinant human LSD1, MAO-A, and MAO-B enzymes.
-
H3K4me2 peptide substrate (for LSD1) or specific substrates for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine).
-
Amplex® Red reagent (or similar HRP substrate).
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
This compound and control inhibitors.
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the enzyme (LSD1, MAO-A, or MAO-B) and the inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the respective substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Add the detection mix containing Amplex® Red and HRP.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence on a plate reader (e.g., excitation 530-560 nm, emission ~590 nm).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
2. Protocol: Cellular Target Engagement using CETSA
-
Principle: CETSA measures the thermal stability of proteins in their native cellular environment. Ligand binding typically increases the thermal stability of a target protein.
-
Materials:
-
Cultured cells of interest.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
This compound.
-
PCR thermocycler or heating block.
-
Equipment for protein quantification (e.g., Western blotting or mass spectrometry).
-
-
Procedure:
-
Treat cultured cells with vehicle or varying concentrations of this compound.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble LSD1 (and other potential off-targets) at each temperature using Western blotting or mass spectrometry.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizations
References
- 1. Expression, Purification, and Biochemical Analysis of the LSD1/KDM1A Histone Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lsd1-IN-33 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the novel LSD1 inhibitor, Lsd1-IN-33, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and vehicle for this compound for in vivo studies?
A1: this compound is a hydrophobic compound with low aqueous solubility. For in vivo administration, a common starting point is to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should then be diluted with an aqueous vehicle, such as saline or phosphate-buffered saline (PBS), for injection. It is critical to keep the final concentration of DMSO to a minimum, ideally below 10%, to avoid toxicity.[1][2] For oral administration, formulations with excipients like organic acids and diluents may enhance stability and bioavailability.[3][4]
Q2: My this compound is precipitating out of solution upon dilution with an aqueous vehicle. What should I do?
A2: Precipitation is a common issue with hydrophobic compounds like this compound.[1] Here are a few strategies to address this:
-
Optimize Co-solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility. You can experiment with final DMSO concentrations between 1-10%.
-
Use of Surfactants: Consider adding a small percentage of a biocompatible surfactant, such as Tween 80 or Cremophor EL, to the aqueous vehicle to improve the solubility of this compound. A common formulation includes 20% Cremaphor and 20% DMSO in sterile saline.[5]
-
Sonication: Gently sonicate the solution after dilution to help dissolve any small precipitates.
-
Warm the Vehicle: Slightly warming the aqueous vehicle before adding the DMSO stock can sometimes improve solubility. Ensure the final solution is at an appropriate temperature for injection.
Q3: What are the expected off-target effects of this compound, and how can I control for them?
A3: While this compound is designed to be a selective LSD1 inhibitor, potential off-target effects should be considered. To increase confidence in your results, consider the following controls:
-
Use a Structurally Unrelated LSD1 Inhibitor: Confirming your findings with a different, structurally distinct inhibitor of LSD1 can help validate that the observed effects are due to LSD1 inhibition.[1]
-
Include a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.[1]
-
Genetic Knockdown/Knockout Models: The most definitive way to confirm the role of LSD1 is to use a genetic model (e.g., LSD1 knockout or shRNA knockdown mice) in parallel with your pharmacological studies.[1][5]
-
Dose-Response Relationship: Establishing a clear dose-dependent effect is more likely to be target-mediated.[1]
Q4: What is the general stability of this compound in solution?
A4: Stock solutions of this compound in 100% DMSO are generally stable for several weeks when stored at -20°C. However, once diluted in an aqueous vehicle for injection, the stability may be reduced. It is recommended to prepare fresh working solutions for each experiment and use them promptly. Avoid repeated freeze-thaw cycles of the DMSO stock solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the in vivo delivery of this compound.
Issue 1: Poor Bioavailability or Lack of In Vivo Efficacy
If you are not observing the expected biological effect after administering this compound, consider the following possibilities and solutions:
-
Suboptimal Formulation: As discussed in the FAQs, the formulation is critical for bioavailability. Refer to the table below for suggested vehicle compositions.
-
Insufficient Target Engagement: The administered dose may be too low to achieve the necessary concentration at the target tissue. A dose-response study is crucial to determine the optimal dose.
-
Rapid Metabolism: this compound may be rapidly metabolized and cleared from the body. Pharmacokinetic (PK) studies are essential to understand the compound's half-life and exposure in your animal model.[6]
-
Route of Administration: The chosen route of administration significantly impacts bioavailability.[7] If oral (PO) administration is not yielding results, consider intraperitoneal (IP) or intravenous (IV) injection, which offer more direct delivery into the systemic circulation.[6]
Maximum Tolerated Dose (MTD) Study: An MTD study is essential to determine the highest dose of this compound that can be administered without unacceptable toxicity.[6]
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6), typically 6-8 weeks old.
-
Group Allocation: Assign 3-5 mice per dose group, including a vehicle control group.
-
Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups.
-
Administration: Administer this compound via the intended therapeutic route (e.g., IP or PO) once daily for 5-14 days.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Endpoint: The MTD is the highest dose that does not result in >15-20% body weight loss or significant clinical signs of toxicity.[6]
Pharmacokinetic (PK) Study: A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of this compound.[6]
-
Animal Model: Use healthy mice, either cannulated for serial blood sampling or non-cannulated for terminal blood collection.
-
Group Allocation: Assign 3-4 mice per time point for each administration route.
-
Administration Routes and Doses:
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Table 1: this compound Physicochemical Properties (Hypothetical)
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | ~450 g/mol | Relatively small, favoring cell permeability. |
| XLogP3 | > 4.0 | High lipophilicity, indicating poor aqueous solubility. |
| Hydrogen Bond Donor Count | 1 | Low potential for hydrogen bonding with aqueous solvents. |
| Hydrogen Bond Acceptor Count | 4 | Moderate potential for hydrogen bonding. |
Table 2: Recommended Vehicle Formulations for this compound
| Route | Vehicle Composition | Final DMSO Concentration | Notes |
| IP | DMSO, Saline | < 10% | Prepare fresh daily. Observe for precipitation. |
| IV | DMSO, Saline, Solutol HS 15 | < 5% | Requires careful formulation to avoid embolism. Filter sterilize. |
| PO | DMSO, PEG400, Water | 10% | Suitable for gavage. |
| PO | Methylcellulose, Tween 80, Water | 0% | Suspension formulation. Requires vigorous mixing. |
Table 3: Sample Dosing Guide for this compound in Mice (Hypothetical)
| Route | Dose Range (mg/kg) | Dosing Frequency |
| IP | 10 - 50 | Once daily |
| IV | 1 - 10 | Once daily or every other day |
| PO | 20 - 100 | Once or twice daily |
Issue 2: Unexpected Toxicity or Adverse Events
If you observe signs of toxicity such as significant weight loss, lethargy, or ruffled fur, consider the following:
-
Vehicle Toxicity: High concentrations of DMSO or other co-solvents can cause local irritation or systemic toxicity. Always include a vehicle-only control group in your experiments.
-
Dose is Too High: The administered dose may be above the MTD. Re-evaluate your dosing regimen based on your MTD study.
-
Off-Target Effects: this compound may have off-target effects that contribute to toxicity. Consider performing a preliminary toxicology screen.
Visualizations
Signaling Pathways Affected by LSD1 Inhibition
LSD1 (Lysine-Specific Demethylase 1) plays a role in various signaling pathways. Its inhibition can lead to the reactivation of tumor suppressor genes and impact cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20190307736A1 - Formulations of an lsd1 inhibitor - Google Patents [patents.google.com]
- 5. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of LSD1 Inhibition in Cancer Cell Lines with GSK2879552
Disclaimer: No publicly available scientific data could be located for a compound named "Lsd1-IN-33." This technical support guide has been created using a well-characterized, potent, and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), GSK2879552 , as a representative compound. The protocols and troubleshooting advice provided herein are based on published data for GSK2879552 and general knowledge of LSD1 inhibition. Researchers using novel or uncharacterized LSD1 inhibitors should adapt these guidelines with caution and perform thorough validation.
This resource is intended for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of efficacy data to facilitate the effective use of LSD1 inhibitors in cancer cell line research.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments with GSK2879552.
| Problem | Possible Cause | Suggested Solution |
| Low or No Observed Efficacy (Lack of Cell Growth Inhibition) | 1. Cell Line Insensitivity: Not all cancer cell lines are sensitive to LSD1 inhibition.[1][2][3] 2. Suboptimal Compound Concentration: The concentration of GSK2879552 may be too low to achieve a therapeutic effect. 3. Incorrect Assessment of Efficacy: GSK2879552 often induces a cytostatic, rather than cytotoxic, effect.[4][5] Assays measuring only cell death may be misleading. 4. Compound Degradation: Improper storage or handling may lead to the degradation of the inhibitor.[6] | 1. Cell Line Screening: Test a panel of cell lines to identify sensitive models. SCLC and AML cell lines have shown particular sensitivity.[1][2][3] 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal EC50/IC50 for your cell line of interest. 3. Assay Selection: Utilize assays that measure cell proliferation (e.g., BrdU incorporation, CellTiter-Glo) over an extended period (e.g., 6-10 days) to capture cytostatic effects.[2][3] 4. Proper Handling: Follow the storage and handling instructions provided by the manufacturer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[5][7] |
| High Cellular Cytotoxicity in Control Cells | 1. Off-Target Effects: At high concentrations, GSK2879552 may have off-target effects. 2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | 1. Titrate Concentration: Use the lowest effective concentration of GSK2879552 as determined by your dose-response curve. 2. Solvent Control: Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5% DMSO). |
| Compound Precipitation in Culture Medium | 1. Poor Solubility: GSK2879552 has limited solubility in aqueous solutions.[8][9] 2. Incorrect Stock Solution Preparation: The initial stock solution may not have been fully dissolved. | 1. Optimize Solubilization: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the culture medium, ensure rapid and thorough mixing to prevent precipitation. The use of pre-warmed media can sometimes aid solubility. 2. Verify Dissolution: Visually inspect the stock solution to ensure it is clear and free of precipitates before use. Gentle warming or sonication may be required for complete dissolution of the stock.[7] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Inconsistent Compound Handling: Variations in the preparation and dilution of GSK2879552 can lead to inconsistent final concentrations. 3. Assay Variability: Technical variability in the execution of assays can contribute to inconsistent data. | 1. Standardize Cell Culture: Use cells within a consistent passage number range, seed at a standardized density, and use the same batch of media and supplements for all related experiments. 2. Standardize Compound Preparation: Prepare a large batch of stock solution, aliquot it, and store it properly to be used across multiple experiments. Always use freshly diluted working solutions. 3. Include Controls: Run appropriate positive and negative controls in every experiment to monitor assay performance and normalize results. |
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of GSK2879552?
GSK2879552 is an orally available, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[4][10] It functions by binding to and inactivating LSD1, which is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2).[2] By inhibiting LSD1, GSK2879552 leads to an increase in H3K4 methylation, which in turn alters gene expression, often leading to the upregulation of tumor suppressor genes and the induction of a more differentiated cell state.[1][4]
2. In which cancer types is GSK2879552 most effective?
Preclinical studies have shown that GSK2879552 is particularly effective in Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML) cell lines.[1][2][3] Its efficacy in SCLC is linked to a DNA hypomethylation signature, suggesting a potential biomarker for patient stratification.[4]
3. What is the typical effective concentration range for GSK2879552 in cell culture?
The effective concentration of GSK2879552 can vary significantly between different cancer cell lines. The average EC50 value for growth inhibition across a panel of 20 AML cell lines was reported to be 137 ± 30 nM.[2] For SCLC cell lines, anti-proliferative EC50 values have been reported in the range of 2-240 nM.[9] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
4. How should I prepare and store GSK2879552?
GSK2879552 is typically supplied as a solid. A stock solution can be prepared in a solvent such as DMSO. For example, a 10 mM stock can be prepared in DMSO.[8] It is recommended to store the stock solution in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month) to avoid repeated freeze-thaw cycles.[7] The solid form can be stored at -20°C for up to 3 years.[5]
5. Are there known off-target effects or toxicities associated with GSK2879552?
While GSK2879552 is a selective LSD1 inhibitor, high concentrations may lead to off-target effects. In clinical trials for SCLC, GSK2879552 was associated with a high rate of adverse events, which led to the termination of the study.[1] A known class effect of some LSD1 inhibitors is hematological toxicity, such as thrombocytopenia.[11] It is important to assess for potential toxicities in your experimental system.
III. Quantitative Data Summary
The following tables summarize the in vitro efficacy of GSK2879552 in various cancer cell lines.
Table 1: Efficacy of GSK2879552 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | EC50 for Growth Inhibition (nM) | Maximum Inhibition (%) |
| Average of 20 AML cell lines | 137 ± 30 | 62 ± 5 |
| MOLM-13 | 1.9 ± 0.9 (BrdU assay) | Not Reported |
| THP-1 | 23 ± 4 (CD11b expression) | Not Reported |
Data compiled from Smitheman et al., 2019.[2]
Table 2: Efficacy of GSK2879552 in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Growth Inhibition Range |
| 9 out of 28 SCLC cell lines | 40% to 100% |
Data from Mohammad et al., 2015, as cited in a review.[3]
IV. Experimental Protocols
Protocol 1: Cell Proliferation Assay Using CellTiter-Glo®
This protocol is for assessing the anti-proliferative effect of GSK2879552 on adherent or suspension cancer cell lines.
Materials:
-
GSK2879552
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates (white-walled for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare GSK2879552 Stock Solution: Prepare a 10 mM stock solution of GSK2879552 in DMSO. Aliquot and store at -80°C.
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 6-10 days). Allow cells to adhere overnight.
-
For suspension cells, seed cells directly into the 96-well plate on the day of treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK2879552 in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest GSK2879552 concentration).
-
Carefully remove the medium from adherent cells and add the medium containing the different concentrations of GSK2879552. For suspension cells, add the compound dilutions directly to the wells.
-
-
Incubation: Incubate the plates for the desired period (e.g., 6 days) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
On the day of measurement, equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the GSK2879552 concentration.
-
Calculate the EC50 value using a suitable non-linear regression model (e.g., four-parameter logistic curve).
-
Protocol 2: Western Blotting for H3K4me2 Levels
This protocol describes how to assess the target engagement of GSK2879552 by measuring the levels of dimethylated histone H3 at lysine 4 (H3K4me2).
Materials:
-
GSK2879552
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat cells with GSK2879552 at the desired concentrations for a specified time (e.g., 24-72 hours). Include a vehicle control.
-
Cell Lysis:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. raybiotech.com [raybiotech.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Facebook [cancer.gov]
- 11. Combined inhibition of JAK/STAT pathway and lysine-specific demethylase 1 as a therapeutic strategy in CSF3R/CEBPA mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-33 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lsd1-IN-33, a novel small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following information is based on the general characteristics of reversible, small-molecule LSD1 inhibitors and is intended to serve as a guide for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous experimental buffer. If solubility issues persist, trying other organic solvents may be necessary, but compatibility with your assay should be confirmed.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep in a tightly sealed, light-protected container. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for frequently used aliquots. |
Q3: Is this compound stable at room temperature during shipping?
A3: this compound is generally stable at ambient temperature for a few days, making it suitable for standard shipping conditions. However, upon receipt, it should be stored at the recommended temperatures to ensure long-term stability.
Q4: Does this compound affect the expression level of the LSD1 protein?
A4: As a reversible inhibitor, this compound is designed to inhibit the enzymatic activity of LSD1. Typically, such inhibitors do not alter the expression level of the LSD1 protein itself. To confirm this in your specific cell line, a western blot for LSD1 protein levels after treatment with this compound is recommended.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This could be due to several factors, including compound degradation, poor cell permeability, or issues with the assay itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Possible Causes and Solutions:
-
Compound Degradation:
-
Solution: Prepare a fresh stock solution of this compound from the powder. Ensure proper storage of both the powder and the stock solution to prevent degradation. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Poor Cell Permeability:
-
Solution: While many small molecule inhibitors have good cell permeability, this can vary between cell lines. Consider increasing the incubation time or concentration of this compound.
-
-
Assay Conditions:
-
Solution: Optimize assay parameters such as cell density, incubation time, and the concentration of other reagents. Ensure that the chosen assay is sensitive enough to detect the effects of LSD1 inhibition.
-
-
Cell Health:
-
Solution: Monitor cell viability and morphology. High concentrations of DMSO or the compound itself can be toxic to some cell lines. Ensure the final DMSO concentration in your assay is low (typically <0.5%).
-
Problem 2: No change in global H3K4me2 levels after treatment with this compound.
LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2). Inhibition of LSD1 is expected to lead to an increase in global H3K4me2 levels.
Possible Causes and Solutions:
-
Insufficient Treatment Time or Concentration:
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing an increase in H3K4me2 levels in your cell line.
-
-
Antibody Issues in Western Blot:
-
Solution: Ensure the primary antibody for H3K4me2 is specific and used at the correct dilution. Include appropriate positive and negative controls.
-
-
Cell Line-Specific Effects:
-
Solution: The effect of LSD1 inhibition on global histone marks can be cell-type dependent. It is possible that in your specific cell line, the changes are more pronounced at specific gene promoters rather than globally. Consider performing Chromatin Immunoprecipitation (ChIP) to assess H3K4me2 levels at known LSD1 target genes.
-
Experimental Protocols
1. Western Blot for H3K4me2 Levels
This protocol is for detecting changes in the global levels of dimethylated histone H3 at lysine 4.
-
Cell Treatment: Seed cells at an appropriate density and treat with this compound at various concentrations for a predetermined time (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
Histone Extraction:
-
Harvest and wash cells with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and resuspend in water.
-
-
Quantification and Gel Electrophoresis:
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for H3K4me2.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K4me2 signal to a loading control such as total Histone H3.
-
2. Cell Viability Assay (e.g., MTT Assay)
This protocol measures the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling and Degradation Pathways
Hypothetical this compound Degradation Pathway
Small molecule inhibitors can undergo metabolic degradation in cellular systems, primarily through oxidation, reduction, and hydrolysis reactions, often mediated by cytochrome P450 enzymes.
Caption: Hypothetical metabolic degradation pathway of this compound.
Technical Support Center: Overcoming Resistance to LSD1 Inhibitors in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to LSD1 inhibitors, with a focus on long-term experimental models. The information provided is based on published studies of various LSD1 inhibitors and should serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased efficacy of our LSD1 inhibitor in our long-term cancer cell line studies. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to LSD1 inhibitors is a significant challenge in long-term studies. Several mechanisms have been identified, primarily involving epigenetic and transcriptional reprogramming of the cancer cells. One key mechanism is the transition to a drug-tolerant cellular state. For instance, in small cell lung cancer (SCLC), resistance can emerge through a shift from a neuroendocrine to a mesenchymal-like transcriptional state, which is driven by the transcription factor TEAD4[1]. This suggests that the cancer cells can adapt to the presence of the LSD1 inhibitor by altering their fundamental gene expression programs. Additionally, overexpression of LSD1 itself can contribute to resistance[2][3]. It is also important to consider the demethylase-independent functions of LSD1, which may not be fully addressed by catalytic inhibitors and could contribute to resistance[4].
Q2: Are some cancer types intrinsically resistant to LSD1 inhibitors?
A2: Yes, intrinsic resistance to LSD1 inhibitors has been observed. The sensitivity of cancer cells to LSD1 inhibition is often context-dependent. For example, in SCLC, cell lines with a pre-existing mesenchymal-like transcriptional program demonstrate intrinsic resistance to LSD1 inhibitors, whereas those with a neuroendocrine phenotype are more sensitive[1]. Therefore, the baseline molecular subtype of the cancer model being studied is a critical determinant of its response to LSD1 inhibition.
Q3: What are the therapeutic strategies being explored to overcome resistance to LSD1 inhibitors?
A3: The primary strategy to combat resistance to LSD1 inhibitors is the use of combination therapies. Several promising combinations are being investigated:
-
Immunotherapy: Combining LSD1 inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) is a key area of research. LSD1 inhibition has been shown to enhance the antigen presentation machinery in tumor cells, potentially sensitizing them to immunotherapy[2][3][5].
-
Other Epigenetic Modifiers: Co-treatment with other epigenetic-modifying drugs, such as histone deacetylase (HDAC) inhibitors, can have synergistic effects in inhibiting cancer cell proliferation[6].
-
Chemotherapy: In glioblastoma, for instance, inhibiting LSD1 has been shown to impair DNA double-strand break repair, thereby augmenting the efficacy of DNA-damaging chemotherapeutics like temozolomide[7].
-
Proteasome Inhibitors: In multiple myeloma, LSD1 inhibition can enhance the sensitivity of cancer cells to proteasome inhibitors[8].
-
Differentiation Agents: In acute myeloid leukemia (AML), combining LSD1 inhibitors with all-trans retinoic acid (ATRA) can promote the differentiation of leukemic cells[3][6].
-
Dual-Target Inhibitors: The development of single molecules that inhibit both LSD1 and another therapeutic target, such as HDAC, is an emerging approach to overcome resistance[9].
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Gradual loss of inhibitor efficacy over several passages. | Development of acquired resistance through epigenetic reprogramming. | 1. Perform RNA sequencing to analyze for transcriptional changes, such as a shift to a mesenchymal-like state[1].2. Consider combination therapy with an agent targeting the identified resistance pathway. |
| Inhibitor is effective in some cell lines but not others of the same cancer type. | Intrinsic resistance due to different molecular subtypes. | 1. Characterize the baseline transcriptional state of your cell lines (e.g., neuroendocrine vs. mesenchymal)[1].2. Select cell lines with a sensitive phenotype for initial studies. |
| Tumor growth is inhibited initially, but then resumes in in vivo models. | Emergence of a resistant subpopulation of cancer cells. | 1. Biopsy the relapsed tumors to assess for molecular changes compared to the initial tumor.2. Implement a combination therapy strategy from the start of the experiment, such as co-administration with a PD-1 inhibitor[5]. |
| Limited efficacy of the LSD1 inhibitor as a monotherapy. | The cancer model may have redundant pathways that compensate for LSD1 inhibition. | 1. Explore synergistic drug combinations. A screen with a panel of other anti-cancer agents could identify effective combinations.2. Investigate the role of demethylase-independent functions of LSD1 in your model[4]. |
Experimental Protocols
1. Evaluation of Combination Therapy with an Immune Checkpoint Inhibitor (In Vivo)
-
Objective: To determine if the addition of an anti-PD-L1 antibody can overcome resistance to an LSD1 inhibitor in a syngeneic mouse model.
-
Methodology:
-
Implant tumor cells into immunocompetent syngeneic mice.
-
Once tumors are established, randomize mice into four treatment groups: Vehicle, LSD1 inhibitor alone, anti-PD-L1 antibody alone, and LSD1 inhibitor plus anti-PD-L1 antibody.
-
Administer the LSD1 inhibitor and anti-PD-L1 antibody according to a predetermined schedule and dosage.
-
Monitor tumor growth and survival of the mice.
-
At the end of the study, tumors can be harvested for immunophenotyping by flow cytometry to assess the infiltration of CD8+ T cells[5].
-
2. Assessment of Changes in Cellular State by RNA Sequencing
-
Objective: To identify transcriptional changes associated with acquired resistance to an LSD1 inhibitor.
-
Methodology:
-
Culture cancer cells in the presence of an LSD1 inhibitor over an extended period to generate a resistant cell line.
-
Isolate RNA from the parental (sensitive) cell line and the resistant cell line.
-
Perform RNA sequencing and bioinformatic analysis to identify differentially expressed genes.
-
Use gene set enrichment analysis to determine if there is an enrichment of specific pathways, such as a mesenchymal-like transcriptional program, in the resistant cells[1].
-
LSD1 Inhibitors in Clinical Development
| Inhibitor Name | Mechanism | Selected Cancer Indications in Clinical Trials |
| Iadademstat (ORY-1001) | Covalent | Acute Myeloid Leukemia, Small Cell Lung Cancer |
| Bomedemstat (IMG-7289) | Covalent | Myelofibrosis, Essential Thrombocythemia |
| Pulrodemstat (CC-90011) | Non-covalent | Acute Myeloid Leukemia, Myelodysplastic Syndromes |
| Seclidemstat (SP-2577) | Non-covalent | Ewing Sarcoma |
| GSK-2879552 | Covalent | Relapsed/Refractory SCLC |
| INCB059872 | Covalent | Sickle Cell Disease, Advanced Malignancies |
This table is a summary of information from multiple sources[2][3][10]. For the most up-to-date information, please refer to clinical trial registries.
Signaling Pathways and Experimental Workflows
References
- 1. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting LSD1 overcomes resistance to PD-L1 checkpoint blockade in SCLC | BioWorld [bioworld.com]
- 6. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 10. discovery.researcher.life [discovery.researcher.life]
Lsd1-IN-33 experimental variability and reproducibility
Disclaimer: The specific compound "Lsd1-IN-33" is not found in the currently available scientific literature. The following troubleshooting guides, FAQs, and experimental resources have been compiled based on the known characteristics and challenges associated with the broader class of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. This information is intended to guide researchers on general principles and common issues encountered when working with these epigenetic modulators.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for LSD1 inhibitors?
A1: LSD1 inhibitors primarily function by targeting the flavin adenine (B156593) dinucleotide (FAD) dependent catalytic activity of the LSD1 enzyme.[1][2][3] This inhibition prevents the demethylation of mono- and di-methylated lysine (B10760008) 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[4][5] By blocking H3K4 demethylation, these inhibitors can lead to the reactivation of silenced tumor suppressor genes.[5] Some inhibitors work irreversibly by forming a covalent adduct with the FAD cofactor, while others are reversible.[4][6] Additionally, some LSD1 inhibitors may also disrupt the scaffolding function of LSD1, affecting its protein-protein interactions independent of its catalytic activity.[7][8]
Q2: I am observing significant variability in my cell viability (IC50) values across different cancer cell lines. Why is this happening?
A2: This is a common observation. The sensitivity of cancer cell lines to LSD1 inhibitors is highly context-dependent and can be influenced by several factors:
-
LSD1 Expression Levels: While many cancer types overexpress LSD1, the absolute expression level can vary significantly between cell lines, which may correlate with inhibitor sensitivity.[4][9]
-
Genetic Background: The presence of specific driver mutations or the status of tumor suppressor genes like p53 can influence the cellular response to LSD1 inhibition.[10][11]
-
Dependence on LSD1-Mediated Pathways: Some cell lines are more reliant on LSD1 for maintaining their oncogenic state, such as those driven by transcription factors that recruit LSD1 to key target genes.[7]
-
Compensatory Mechanisms: Cells may activate alternative pathways to bypass the effects of LSD1 inhibition, leading to resistance.
Q3: My LSD1 inhibitor is less potent on nucleosomal substrates compared to histone peptides. What could be the reason?
A3: The activity of LSD1 on compact nucleosomal substrates often requires its association with the CoREST complex.[1][5][12] This complex is necessary for LSD1 to efficiently access and demethylate histones within the chromatin structure.[11] Therefore, an inhibitor's efficacy can differ between an in vitro assay using a simple histone peptide and a more physiologically relevant assay with nucleosomes. Some inhibitors may be less effective at disrupting the LSD1-CoREST complex or accessing the active site when LSD1 is engaged with a nucleosome.[12]
Q4: What are the key biomarkers I should monitor to confirm target engagement of my LSD1 inhibitor in cells?
A4: To confirm that your LSD1 inhibitor is engaging its target, you should monitor both direct and downstream markers:
-
Histone Methylation: An increase in global or gene-specific H3K4me2 levels is a primary indicator of LSD1 catalytic inhibition. This can be measured by Western blot or Chromatin Immunoprecipitation (ChIP).[13]
-
Gene Expression: Look for the upregulation of known LSD1 target genes. For example, in acute myeloid leukemia (AML) models, an increase in the expression of myeloid differentiation markers like CD11b and CD86 is a common downstream effect.[4][8]
-
Non-Histone Substrates: LSD1 also demethylates non-histone proteins like p53.[3][11] Assessing the methylation status of such substrates can also indicate target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experimental replicates. | 1. Compound Instability/Solubility: The inhibitor may be degrading in solution or precipitating at the working concentration. 2. Cell Culture Conditions: Variations in cell passage number, confluency, or media components. 3. Assay Timing: The effects of LSD1 inhibition on gene expression and histone marks can be time-dependent. | 1. Prepare fresh stock solutions of the inhibitor for each experiment. Confirm its solubility in your specific cell culture medium. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 3. Perform a time-course experiment to determine the optimal treatment duration for observing the desired endpoint (e.g., changes in H3K4me2 levels, gene expression). |
| No significant change in global H3K4me2 levels despite observing a cellular phenotype (e.g., reduced proliferation). | 1. Demethylase-Independent Activity: The inhibitor might be primarily disrupting the scaffolding function of LSD1, affecting protein-protein interactions rather than catalysis.[8][14] 2. Locus-Specific Effects: Changes in H3K4me2 may be occurring only at specific gene promoters and may not be detectable by bulk histone analysis (Western blot). 3. Off-Target Effects: The observed phenotype could be due to the inhibitor acting on other cellular targets. | 1. Investigate the effect of the inhibitor on known LSD1 protein-protein interactions (e.g., with CoREST or transcription factors). 2. Use ChIP-qPCR or ChIP-seq to analyze H3K4me2 levels at specific known LSD1 target gene promoters. 3. Perform selectivity profiling of your inhibitor against other related enzymes, such as Monoamine Oxidases (MAO-A and MAO-B).[6] |
| Toxicity observed in in vivo models without significant tumor growth inhibition. | 1. Poor Pharmacokinetics/Bioavailability: The compound may not be reaching the tumor at sufficient concentrations. 2. On-Target Toxicity: LSD1 is essential for normal biological processes, including hematopoiesis.[8][10] Inhibition of LSD1 can lead to toxicities like thrombocytopenia and anemia. 3. Off-Target Toxicity: The inhibitor may have unforeseen toxic effects unrelated to LSD1 inhibition. | 1. Conduct pharmacokinetic studies to determine the compound's distribution and half-life. Optimize the dosing regimen and formulation. 2. Monitor for hematological toxicities (e.g., complete blood counts). Consider intermittent dosing schedules to manage on-target effects. 3. Evaluate the compound's effect on a broader range of cellular targets and pathways. |
Quantitative Data on Representative LSD1 Inhibitors
The following table summarizes the inhibitory potency of several well-characterized LSD1 inhibitors. Note that potencies can vary based on the specific assay conditions used.
| Inhibitor | Type | LSD1 IC50 / Kᵢ | Selectivity Notes | Reference(s) |
| Tranylcypromine (TCP) | Irreversible | ~200-271 µM (Kᵢ) | Non-selective; also inhibits MAO-A and MAO-B. | [4] |
| GSK2879552 | Irreversible | ~16 nM (IC50) | Highly selective for LSD1 over other FAD-dependent amine oxidases. | [13] |
| ORY-1001 (Iadademstat) | Irreversible | < 20 nM (IC50) | Potent and selective LSD1 inhibitor. | [7] |
| SP-2509 | Reversible | ~13 nM (Kᵢ) | Reversible, non-covalent inhibitor. | [7] |
| INCB059872 | Irreversible | ~47-377 nM (EC50 in SCLC cells) | Effective in preclinical models of small cell lung cancer (SCLC). | [4] |
Experimental Protocols & Visualizations
Key Signaling Pathway: LSD1-Mediated Transcriptional Regulation
LSD1 is a critical epigenetic regulator. As part of repressive complexes like CoREST, it demethylates H3K4me1/2, leading to gene silencing. When complexed with nuclear hormone receptors like the Androgen Receptor (AR), it can switch its specificity to demethylate H3K9me1/2, leading to gene activation. LSD1 inhibitors block these catalytic activities, altering gene expression programs.
Caption: LSD1's dual role in gene regulation and its inhibition.
Protocol: In Vitro LSD1 Demethylase Activity Assay (Colorimetric)
This protocol provides a general framework for measuring the enzymatic activity of purified LSD1 and assessing the potency of an inhibitor. Commercial kits are available for this purpose.[15]
Materials:
-
Purified recombinant LSD1 enzyme
-
Di-methylated H3K4 peptide substrate
-
Assay buffer
-
Test inhibitor (e.g., "this compound")
-
Capture antibody (specific for demethylated product)
-
Detection antibody (conjugated to an enzyme like HRP)
-
Colorimetric substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
References
- 1. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]
- 6. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
Navigating Preclinical Studies of LSD1 Inhibitors: A Technical Support Guide
Disclaimer: The following information is intended as a general technical support resource for researchers working with Lysine-Specific Demethylase 1 (LSD1) inhibitors in preclinical models. The data presented is a synthesis of publicly available information on various LSD1 inhibitors and is not specific to any single compound, including "Lsd1-IN-33," for which specific preclinical side effect data was not publicly available at the time of this writing. Researchers should always consult compound-specific literature and safety data sheets.
This guide provides a structured overview of potential side effects observed with LSD1 inhibitors in preclinical settings, troubleshooting advice for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of LSD1 inhibitors in preclinical animal models?
A1: Based on available preclinical data for various LSD1 inhibitors, the most frequently reported side effects include hematological toxicities, particularly thrombocytopenia (a reduction in platelet count).[1] Other potential side effects may include effects on hematopoiesis, such as anemia and neutropenia.[2] Some inhibitors have also been associated with testicular toxicity in animal models.[3]
Q2: We are observing significant weight loss in our mouse cohort treated with an LSD1 inhibitor. What could be the cause and how can we mitigate this?
A2: Significant weight loss can be a sign of general toxicity. It is crucial to first rule out issues with drug formulation or administration route. Consider the following:
-
Dose Reduction: The current dose may be too high. A dose-response study to determine the maximum tolerated dose (MTD) is recommended.
-
Vehicle Control: Ensure the vehicle used to dissolve the inhibitor is not causing the toxicity.
-
Supportive Care: Provide nutritional support, such as palatable, high-calorie food supplements.
-
Monitor for Dehydration: Ensure easy access to water. Subcutaneous fluid administration may be necessary in severe cases.
-
Staggered Dosing: An intermittent dosing schedule (e.g., 5 days on, 2 days off) might be better tolerated than continuous daily dosing.
Q3: Our in-life studies show a dramatic drop in platelet counts. Is this expected, and what are the underlying mechanisms?
A3: Yes, thrombocytopenia is a known class effect of some LSD1 inhibitors.[1] LSD1 plays a crucial role in hematopoietic differentiation, and its inhibition can disrupt megakaryopoiesis (platelet production).[1] The mechanism is thought to involve the disruption of the LSD1-GFI1B complex, which is critical for hematopoietic differentiation.[1] It is important to monitor platelet counts regularly via complete blood counts (CBCs). The reversibility of this effect upon cessation of treatment should also be investigated.
Q4: Are there any known organ-specific toxicities associated with LSD1 inhibitors that we should be monitoring for?
A4: Besides the hematopoietic system, the testes have been identified as a potential target organ for toxicity with at least one LSD1 inhibitor in a preclinical model.[3] This was characterized by dysfunctional spermatogenesis and apoptosis.[3] Therefore, for longer-term studies, it is advisable to include histopathological analysis of the testes in your toxicology assessment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Animal Deaths | - Acute toxicity due to high dosage- Improper drug formulation or administration- Off-target effects of the specific inhibitor | - Perform a dose-escalation study to determine the MTD.- Verify the stability and solubility of your compound in the chosen vehicle.- Ensure proper administration technique (e.g., gavage, injection).- Conduct a preliminary screen for off-target activities if possible. |
| High Variability in Tumor Growth Inhibition | - Inconsistent drug exposure- Heterogeneity of the tumor model- Development of resistance | - Check for consistent dosing and animal handling.- Ensure the tumor model is well-characterized and uniform.- Analyze pharmacokinetic/pharmacodynamic (PK/PD) markers to confirm target engagement.- Consider mechanisms of resistance to LSD1 inhibition. |
| Lack of Efficacy at Previously Reported Doses | - Differences in experimental models (cell line, animal strain)- Issues with compound purity or stability- Suboptimal dosing schedule | - Validate the expression of LSD1 in your model system.- Confirm the identity and purity of your LSD1 inhibitor via analytical methods (e.g., LC-MS, NMR).- Optimize the dosing regimen (frequency and duration). |
Quantitative Data Summary: Potential Preclinical Side Effects of LSD1 Inhibitors
| Parameter | Animal Model | Inhibitor Class/Example | Observation | Reference |
| Hematology | Mouse | Tranylcypromine-based inhibitors (e.g., T-711) | Dose-dependent reduction in platelet numbers. | [1] |
| Testicular Toxicity | Mouse | NCL1 | High doses (3.0 mg/kg) led to abnormal seminiferous tubules and decreased serum testosterone. | [3] |
| General Toxicity | Nude mice with HCT116 xenografts | Polyamine analogues | No significant overall toxicity as indicated by animal weight at effective doses. | [4] |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity
-
Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).
-
Groups:
-
Vehicle control
-
LSD1 inhibitor (low, mid, and high doses)
-
-
Dosing: Administer the inhibitor and vehicle daily (or as per the desired schedule) for 14-28 days.
-
Blood Collection: Collect peripheral blood (e.g., via retro-orbital sinus or tail vein) at baseline and at regular intervals (e.g., weekly) and at the terminal endpoint. Collect blood into EDTA-coated tubes.
-
Analysis: Perform a complete blood count (CBC) using an automated hematology analyzer to determine platelet counts, red blood cell counts, white blood cell counts, and other hematological parameters.
-
Bone Marrow Analysis (Terminal):
-
Isolate femurs and tibias.
-
Flush bone marrow with appropriate buffer (e.g., PBS with 2% FBS).
-
Perform flow cytometry to analyze hematopoietic stem and progenitor cell populations.
-
Prepare bone marrow smears for cytological examination.
-
Protocol 2: Histopathological Evaluation of Organ Toxicity
-
Animal Model and Groups: As described in Protocol 1.
-
Tissue Collection: At the terminal endpoint, euthanize animals and perform a complete necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, brain, and testes).
-
Fixation: Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate tissues through a series of graded alcohols, clear in xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should perform a blinded microscopic examination of the stained slides to identify any pathological changes.
Visualizations
Caption: Mechanism of action of LSD1 inhibitors leading to tumor suppression.
Caption: Workflow for assessing toxicity of LSD1 inhibitors in preclinical models.
References
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective lysine‐specific demethylase 1 inhibitor, NCL1, could cause testicular toxicity via the regulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oligoamine analogues inhibit lysine-specific demethylase 1 (LSD1) and induce re-expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic target in oncology. Its overexpression is frequently correlated with poor prognosis in a variety of cancers, making it an attractive molecule for inhibitor development. This guide provides a comparative overview of the validation of several LSD1 inhibitors in different cancer models, offering insights into their efficacy and underlying mechanisms of action. While direct data for a compound specifically named "Lsd1-IN-33" is not publicly available, this guide presents a framework for evaluating such inhibitors by comparing well-characterized alternatives.
Mechanism of Action of LSD1
LSD1, also known as KDM1A, is a flavin-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] Demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression.[1] Conversely, removal of the repressive H3K9 methylation can result in gene activation.[1] LSD1 is a critical component of several large transcriptional regulatory complexes, including the CoREST complex, which modulates its substrate specificity and activity.[1][4] Through its demethylase activity, LSD1 regulates the expression of genes involved in cell proliferation, differentiation, and tumorigenesis.[2][3][5]
LSD1 Signaling Pathway
The following diagram illustrates the central role of LSD1 in epigenetic regulation and the impact of its inhibition.
Caption: LSD1 removes activating (H3K4me1/2) and repressive (H3K9me1/2) histone marks, leading to gene silencing or activation, respectively. LSD1 inhibitors block this activity.
Comparative Efficacy of LSD1 Inhibitors
A variety of small molecule inhibitors targeting LSD1 have been developed and validated in preclinical cancer models. These inhibitors can be broadly classified as either irreversible (covalent) or reversible (non-covalent). The following tables summarize the in vitro and in vivo efficacy of several representative LSD1 inhibitors across different cancer types.
Table 1: In Vitro Potency of Selected LSD1 Inhibitors
| Inhibitor | Type | Cancer Model(s) | Assay Type | IC50/EC50 | Reference |
| ORY-1001 (Iadademstat) | Irreversible | AML, SCLC | Biochemical (LSD1 activity) | 18 nM | [2] |
| Melanoma | Cellular (Growth Inhibition) | Sub-nanomolar | [6] | ||
| GSK2879552 | Irreversible | AML, SCLC | Biochemical (LSD1 activity) | 24.53 nM | [7] |
| AML cell lines | Cellular (Proliferation) | Potent inhibition in 19/25 lines | [8] | ||
| SP-2577 (Seclidemstat) | Reversible | Ewing Sarcoma | Biochemical (LSD1 activity) | ~31 nM | [9] |
| Ewing Sarcoma (TC-32 cells) | Cellular (LSD1 activity) | Ineffective | [9] | ||
| CC-90011 (Pulrodemstat) | Reversible | SCLC, AML | Biochemical (LSD1 activity) | Potent | |
| Ewing Sarcoma (TC-32 cells) | Cellular (LSD1 activity) | Promising | [9] | ||
| HCI-2509 | Reversible | Lung Adenocarcinoma | Cellular (Cell Growth) | 0.3 - 5 µM | [10] |
| Tranylcypromine (TCP) | Irreversible | AML | Cellular (Differentiation) | ~1.4 µM (EC50 for CD11b induction) |
Table 2: In Vivo Efficacy of Selected LSD1 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Key Findings | Reference |
| ORY-1001 (Iadademstat) | GFI1-driven Medulloblastoma | Xenograft | Effective tumor growth inhibition | [6] |
| Melanoma | Xenograft | Significant tumor growth inhibition with anti-PD1 antibody | [6] | |
| GSK2879552 | AML | Mouse model (MLL-AF9) | Significant decrease in leukemic cells and prolonged survival | [8] |
| SP-2577 (Seclidemstat) | Ewing Sarcoma | Mouse model | 80% reduction in tumor morphology | [9] |
| HCI-2509 | Lung Adenocarcinoma (EGFR or KRAS driven) | Transgenic mouse models | Significantly lower tumor formation and progression | [10] |
| LTM-1 | AML (MV-4-11) | Xenograft | Significant reduction in tumor growth | [7] |
Experimental Protocols
Accurate validation of LSD1 inhibitors requires robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize the efficacy of these compounds.
LSD1 HRP-Coupled Demethylase Assay (In Vitro)
This biochemical assay measures the enzymatic activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 0.01% BSA.
-
LSD1 Enzyme: Recombinant human LSD1/CoREST complex diluted in assay buffer (e.g., 20 nM).
-
Substrate: H3K4me2 peptide (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-NH₂) at 20 µM.
-
Detection Mix: 100 µM Amplex Red and 0.2 U/mL Horseradish Peroxidase (HRP) in assay buffer.
-
-
Assay Procedure (96-well plate):
-
Add 40 µL of the LSD1 enzyme solution to each well.
-
Add 10 µL of the serially diluted inhibitor (or DMSO for control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of the detection mix.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence (Ex/Em = 530/590 nm) or absorbance (570 nm).
-
-
Data Analysis:
-
Subtract background signal (no enzyme).
-
Normalize data to the positive control (DMSO).
-
Plot percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[1]
-
Western Blot Analysis for Histone Methylation
This cellular assay is used to confirm target engagement by measuring changes in global histone methylation levels within cells treated with an LSD1 inhibitor.
Protocol:
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of the LSD1 inhibitor or DMSO for a specified time (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and isolate histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K9me1, H3K9me2, and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the levels of methylated histones to the total histone H3 level. Compare the levels in treated versus untreated cells.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the LSD1 inhibitor on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the LSD1 inhibitor or DMSO.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals and measure absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well to measure ATP levels, which correlate with cell viability.
-
-
Data Analysis: Normalize the results to the DMSO-treated control cells and plot cell viability against inhibitor concentration to determine the GI₅₀ or IC₅₀ value.
Experimental Workflow for LSD1 Inhibitor Validation
The following diagram outlines a typical workflow for the preclinical validation of a novel LSD1 inhibitor.
Caption: A structured approach for validating LSD1 inhibitors, from initial biochemical screening to in vivo efficacy and safety assessment.
Conclusion
The development of LSD1 inhibitors represents a promising avenue for cancer therapy. As this guide demonstrates, a comprehensive evaluation involving biochemical, cellular, and in vivo studies is crucial for validating the potential of these compounds. The data presented for established LSD1 inhibitors provide a valuable benchmark for the assessment of new chemical entities like "this compound". By following rigorous experimental protocols and a systematic validation workflow, researchers can effectively characterize the therapeutic potential of novel LSD1 inhibitors and advance their development towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lsd1-IN-33 and Other Leading LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-33, with other well-characterized LSD1 inhibitors. The information presented is curated from publicly available experimental data to facilitate an objective evaluation of their biochemical and cellular activities.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). Its enzymatic activity is implicated in the regulation of gene expression, and its dysregulation is associated with various cancers, making it a prominent target for therapeutic intervention. LSD1 inhibitors are a class of small molecules designed to block the catalytic activity of LSD1, thereby restoring normal gene expression patterns and inhibiting cancer cell growth.
Comparative Analysis of LSD1 Inhibitors
This section provides a detailed comparison of this compound with other notable LSD1 inhibitors, including tranylcypromine, GSK2879552, ORY-1001 (Iadademstat), Pulrodemstat (CC-90011), Bomedemstat (IMG-7289), INCB059872, and SP2509. The data is summarized in the tables below, followed by detailed experimental protocols and signaling pathway diagrams.
Biochemical Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50 and Ki) of the selected LSD1 inhibitors against LSD1 and their selectivity against the related monoamine oxidases, MAO-A and MAO-B. Lower values indicate higher potency and selectivity.
| Compound | LSD1 IC50 (nM) | LSD1 Ki (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity vs MAO-A | Selectivity vs MAO-B |
| This compound | 4.51[1] | N/A | N/A | N/A | N/A | N/A |
| Tranylcypromine | 20,700[2] | 242,700[2] | 2.3[2] | 0.95[2] | Low | Low |
| GSK2879552 | ~20 | 1,700 (Kiapp)[3] | >1000 | >1000 | >50,000x | >50,000x |
| ORY-1001 | <20 | N/A | >100 | >100 | >5,000x | >5,000x |
| Pulrodemstat | 0.25[4] | N/A | >100 | >100 | >400,000x | >400,000x |
| Bomedemstat | 56.8 | N/A | >100 | >100 | >1,760x | >1,760x |
| INCB059872 | N/A | N/A | N/A | N/A | N/A | N/A |
| SP2509 | 13[5] | N/A | >300[6] | >300[6] | >23,000x | >23,000x |
N/A: Data not available in the searched sources.
Cellular Potency in Cancer Cell Lines
The following table presents the cellular potency (EC50 or IC50) of the inhibitors in various cancer cell lines, demonstrating their anti-proliferative activity.
| Compound | Cell Line | Cancer Type | Cellular Potency (nM) |
| This compound | N/A | N/A | N/A |
| GSK2879552 | SCLC cell lines | Small Cell Lung Cancer | 47 - 377 |
| AML cell lines | Acute Myeloid Leukemia | 2 - 240[7] | |
| ORY-1001 | THP-1 | Acute Myeloid Leukemia | <1 |
| Pulrodemstat | Kasumi-1 | Acute Myeloid Leukemia | 2 |
| THP-1 | Acute Myeloid Leukemia | 7 (EC50 for CD11b induction)[8] | |
| Bomedemstat | Jak2V617F cells | Myeloproliferative Neoplasms | 50 - 1000 |
| INCB059872 | SCLC cell lines | Small Cell Lung Cancer | 47 - 377[9] |
| SP2509 | Y79 | Retinoblastoma | 730 (48h), 240 (72h)[10] |
| Weri-RB1 | Retinoblastoma | 1220 (48h), 470 (72h)[10] |
N/A: Data not available in the searched sources.
Signaling Pathways and Mechanism of Action
LSD1 inhibition impacts multiple downstream signaling pathways crucial for cancer cell survival and proliferation. The primary mechanism involves the prevention of H3K4 demethylation, leading to the reactivation of tumor suppressor genes. Additionally, LSD1 inhibitors can disrupt the interaction of LSD1 with key transcription factors like GFI1 and the tumor suppressor p53.
Caption: General mechanism of LSD1 inhibition leading to tumor suppression.
LSD1 inhibitors block the demethylase activity of LSD1, leading to an accumulation of H3K4me2, a mark of active chromatin, which in turn promotes the expression of tumor suppressor genes.[11] This can induce cell cycle arrest and apoptosis.[11] Furthermore, some LSD1 inhibitors can disrupt the interaction between LSD1 and the transcriptional repressor GFI1, alleviating GFI1-mediated gene repression.[12][13] LSD1 can also demethylate and inactivate the tumor suppressor p53; thus, LSD1 inhibition can lead to p53 stabilization and activation, further promoting apoptosis and cell cycle arrest.[2][14]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize LSD1 inhibitors.
LSD1 Enzyme Inhibition Assay (HTRF)
This assay is used to determine the in vitro potency of compounds against the LSD1 enzyme.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Biotinylated H3(1-21)K4me1 peptide substrate
-
HTRF detection reagents (Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, pre-incubate the LSD1 enzyme with the test compounds or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) on ice.
-
Initiate the enzymatic reaction by adding a mixture of FAD and the biotinylated peptide substrate.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths.
-
Calculate the IC50 values by fitting the data to a dose-response curve.[15]
-
Caption: A simplified workflow for the HTRF-based LSD1 enzyme inhibition assay.
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo)
This assay measures the effect of LSD1 inhibitors on the growth and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors
-
MTS or CellTiter-Glo reagent
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo).
-
Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 or IC50 values.[16]
-
Western Blot for H3K4me2
This technique is used to assess the target engagement of LSD1 inhibitors in cells by measuring the levels of H3K4me2.
-
Reagents and Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels.
-
Conclusion
This compound emerges as a potent LSD1 inhibitor with a low nanomolar IC50 value. While comprehensive data on its selectivity and cellular activity are still forthcoming, its initial biochemical potency places it among the more effective LSD1 inhibitors discovered to date. For researchers seeking highly selective and potent LSD1 inhibitors for in vitro and in vivo studies, compounds like Pulrodemstat and ORY-1001 have demonstrated excellent profiles with extensive characterization. The choice of inhibitor will ultimately depend on the specific research question, the cancer model being studied, and the desired balance between potency, selectivity, and mechanism of action (reversible vs. irreversible). This guide provides a foundational dataset to aid in this selection process.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A [frontiersin.org]
- 5. SP-2509, LSD1 inhibitor (CAS 1423715-09-6) | Abcam [abcam.com]
- 6. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. SP2509, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 13. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gfi1 as a regulator of p53 and a therapeutic target for ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors in Acute Myeloid Leukemia: Focus on GSK-2879552
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Lysine-Specific Demethylase 1 (LSD1) inhibitors in the context of Acute Myeloid Leukemia (AML). While this guide centers on the extensively studied GSK-2879552, it also provides context with other notable LSD1 inhibitors. Information regarding a specific compound designated "Lsd1-IN-33" is not publicly available at this time, preventing a direct comparison.
LSD1 has emerged as a promising therapeutic target in AML due to its role in suppressing differentiation and promoting leukemogenesis. Several inhibitors have been developed to target this enzyme, with GSK-2879552 being a key example that has undergone both preclinical and clinical investigation.
GSK-2879552: A Detailed Efficacy Profile in AML
GSK-2879552 is an irreversible, tranylcypromine-based inhibitor of LSD1. Its development has provided valuable insights into the therapeutic potential and challenges of targeting LSD1 in AML.
Preclinical Efficacy
In preclinical studies, GSK-2879552 demonstrated significant anti-leukemic activity. In vitro, it inhibited the proliferation of a majority of AML cell lines and reduced the colony-forming ability of primary AML blasts.[1] Furthermore, treatment with GSK-2879552 induced differentiation of AML cells, as evidenced by an increase in the expression of myeloid differentiation markers such as CD11b and CD86.[1]
In vivo studies using mouse models of AML mirrored these promising results. Treatment with GSK-2879552 led to a significant reduction in leukemic burden and prolonged the overall survival of the animals.[1]
Clinical Trial Outcomes
Despite the encouraging preclinical data, the clinical development of GSK-2879552 in AML was ultimately halted. Phase I clinical trials in patients with relapsed or refractory AML revealed an unfavorable risk-to-benefit ratio.[2] While the drug did show evidence of target engagement by inducing markers of differentiation in some patients, significant clinical responses were not observed.[2] Moreover, treatment was associated with notable toxicities, including hemorrhage and thrombocytopenia.[2] A Phase I dose-escalation study of GSK-2879552, both as a monotherapy and in combination with all-trans retinoic acid (ATRA), was terminated for undisclosed reasons.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of GSK-2879552 in AML from preclinical studies.
Table 1: In Vitro Activity of GSK-2879552 in AML Cell Lines
| Cell Line Coverage | Outcome | Reference |
| 19 out of 25 AML cell lines | Decreased proliferation | [1] |
| 4 out of 5 primary AML bone marrow samples | Decreased blast count formation | [1] |
Table 2: In Vivo Efficacy of GSK-2879552 in an MLL-AF9 AML Mouse Model
| Parameter | Observation | Reference |
| GFP+ leukemic cells | Significant decrease | [1] |
| Overall Survival | Prolonged | [1] |
Experimental Protocols
In Vitro Cell Proliferation Assay
AML cell lines were seeded in 96-well plates and treated with varying concentrations of GSK-2879552 or vehicle control. Cell viability was assessed at different time points (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. IC50 values were calculated from the dose-response curves.
Flow Cytometry for Differentiation Markers
AML cells were treated with GSK-2879552 for a specified duration (e.g., 48-72 hours). Following treatment, cells were harvested, washed, and stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD86). The percentage of cells expressing these markers was quantified using a flow cytometer.
In Vivo AML Mouse Model
Immunocompromised mice were transplanted with human AML cells (e.g., MOLM-13) or murine AML cells (e.g., MLL-AF9 transduced hematopoietic progenitors). Once leukemia was established, mice were treated with GSK-2879552 or vehicle control via oral gavage or other appropriate routes. Leukemic burden was monitored by measuring the percentage of leukemic cells in the peripheral blood or bone marrow using flow cytometry. Survival of the mice was monitored daily.
Signaling Pathways and Experimental Workflows
LSD1's Role in AML and the Mechanism of its Inhibition
Experimental Workflow for In Vivo Efficacy Study
Alternative LSD1 Inhibitors in AML
While GSK-2879552's clinical journey was challenging, other LSD1 inhibitors have also been investigated in AML, each with its own profile.
-
INCB059872: This tranylcypromine-based inhibitor has shown potent anti-tumor activity in preclinical AML models.[1] In vitro, it decreased proliferation and induced differentiation in AML cell lines and primary patient cells.[1] In a mouse model of MLL-AF9 AML, INCB059872 induced blast differentiation, reduced blast counts, normalized blood counts, and prolonged survival.[1]
-
IMG-7289 (Bomedemstat): This inhibitor has also demonstrated anti-leukemic effects. It has been shown to increase apoptosis and decrease proliferation in an AML cell line.[1] IMG-7289 is being evaluated in a Phase I/II clinical trial in patients with AML and myelodysplastic syndromes (MDS), both as a monotherapy and in combination with ATRA.[1]
-
SP2509 (Seclidemstat): This novel, non-MAO inhibiting LSD1 antagonist has shown to inhibit the colony growth of AML cells and induce differentiation in cultured and primary AML blasts. Combination studies with the pan-HDAC inhibitor panobinostat (B1684620) have demonstrated synergistic apoptosis in in vitro AML models and improved survival in AML xenograft models.
Conclusion
The investigation of GSK-2879552 has been instrumental in understanding the therapeutic potential and the associated challenges of targeting LSD1 in AML. While its clinical development was halted, the preclinical data underscore the biological importance of LSD1 in this disease. The ongoing clinical evaluation of other LSD1 inhibitors, such as bomedemstat, and the promising preclinical results of compounds like INCB059872 and SP2509, suggest that LSD1 remains a viable and important target for novel AML therapies. Future research will likely focus on identifying patient populations most likely to benefit from LSD1 inhibition and on developing rational combination strategies to enhance efficacy and mitigate toxicity.
References
Lsd1-IN-33 vs. Tranylcypromine: A Comparative Guide to Potency and Selectivity
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for Lysine-Specific Demethylase 1 (LSD1) is a focal point for researchers in oncology and beyond. This guide provides a head-to-head comparison of a novel inhibitor, Lsd1-IN-33, and the well-established compound, Tranylcypromine. The following sections detail their respective potencies, selectivity profiles, the experimental methods used for their evaluation, and the signaling context in which they act.
While extensive data is available for both compounds' activity against LSD1 and the closely related monoamine oxidase A (MAO-A), a direct comparison of their inhibitory effects on monoamine oxidase B (MAO-B) is limited by the current lack of publicly available data for this compound's activity against this enzyme.
Potency and Selectivity: A Quantitative Comparison
The inhibitory activities of this compound and Tranylcypromine have been evaluated using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor.
| Compound | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity (LSD1 vs. MAO-A) |
| This compound | 4.51 nM | 18.46 nM | Not Available | ~4.1-fold |
| Tranylcypromine | 20.7 µM[1] | 2.3 µM[1] | 0.95 µM[1] | ~0.11-fold (less selective for LSD1) |
Note: The selectivity is calculated as (IC50 for MAO-A) / (IC50 for LSD1). A value greater than 1 indicates selectivity for LSD1 over MAO-A.
From the available data, this compound emerges as a significantly more potent inhibitor of LSD1 than Tranylcypromine, with an IC50 value in the low nanomolar range compared to Tranylcypromine's micromolar activity. Furthermore, this compound demonstrates a degree of selectivity for LSD1 over MAO-A. In contrast, Tranylcypromine is a more potent inhibitor of both MAO-A and MAO-B than it is of LSD1, highlighting its non-selective profile which is a known liability in its therapeutic application as an LSD1-targeted agent.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays commonly employed in the characterization of LSD1 inhibitors.
Biochemical LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory effect of test compounds.
Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a highly fluorescent compound, resorufin. The fluorescence intensity is directly proportional to the LSD1 activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Dilute recombinant human LSD1 enzyme and the H3 peptide substrate in the reaction buffer to desired concentrations.
-
Prepare a detection solution containing HRP and ADHP in the reaction buffer.
-
Prepare serial dilutions of the inhibitor compounds (this compound and Tranylcypromine) in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the inhibitor solution to the wells.
-
Add the LSD1 enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the H3 peptide substrate.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and initiate the detection by adding the HRP/ADHP solution.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for resorufin).
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (e.g., using a leukemia cell line)
This assay assesses the effect of LSD1 inhibitors on the growth and viability of cancer cells that are dependent on LSD1 activity.
Principle: The proliferation of certain cancer cell lines, such as acute myeloid leukemia (AML) cells, is sensitive to LSD1 inhibition. The reduction in cell viability upon treatment with an inhibitor is a measure of its cellular potency.
Protocol:
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., MV4-11 AML cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density.
-
Prepare serial dilutions of the inhibitor compounds (this compound and Tranylcypromine) in the growth medium.
-
Add the inhibitor solutions to the cells and incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each inhibitor concentration relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Signaling Pathway and Experimental Workflow
To provide a broader context for the action of these inhibitors, the following diagrams illustrate the LSD1 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: LSD1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for LSD1 Inhibitor Evaluation.
References
Validating the Therapeutic Potential of Lsd1-IN-33 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Lsd1-IN-33, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor. Due to the limited availability of specific in vivo data for this compound, this document leverages available preclinical data for a closely related analogue, referred to as compound 33 , and compares its profile with other well-characterized clinical-stage LSD1 inhibitors, GSK2879552 and INCB059872. This guide aims to offer a comprehensive overview of the methodologies and data supporting the in vivo validation of this class of epigenetic modulators.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and solid tumors, making it an attractive target for therapeutic intervention.[1][3] LSD1 inhibitors have shown promise in preclinical studies by inducing cancer cell differentiation, inhibiting proliferation, and reducing the growth of leukemic stem cells.[1][4]
Comparative In Vitro Potency
The following table summarizes the in vitro inhibitory activities of compound 33 and other relevant LSD1 inhibitors. This data highlights the potency and selectivity of these compounds against their primary target.
| Compound | Target | Ki (μM) | Primary Cell Lines | Reference |
| Compound 33 | LSD1 | 0.15 | Leukemia and solid cancer cells | [4] |
| MC3774 (Parent Compound) | LSD1 | 0.44 | Leukemia and solid cancer cells | [4] |
| GSK2879552 | LSD1 | - | AML and SCLC cell lines | [5] |
| INCB059872 | LSD1 | - | Myeloid leukemia | [4] |
In Vivo Therapeutic Potential: A Comparative Overview
While specific in vivo efficacy data for compound 33 is not yet publicly available, the following table presents a summary of the in vivo performance of other clinical-stage LSD1 inhibitors in relevant cancer models. This provides a benchmark for the anticipated therapeutic potential of next-generation inhibitors like this compound.
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| GSK2879552 | AML Xenograft (MLL-AF9) | Not Specified | Significant decrease in GFP+ cells, prolonged overall survival | [5] |
| INCB059872 | Prostate Cancer | Not Specified | Strong inhibition of tumor-initiating stem-like cells | [3] |
| DDP38003 + Retinoic Acid | Not Specified | Not Specified | Median survival of 70 days (combination) vs. 37 days (LSD1i alone) and 21 days (control) | [4] |
Experimental Protocols for In Vivo Validation
The following provides a detailed methodology for a representative in vivo study to validate the therapeutic potential of an LSD1 inhibitor, based on common practices described in the literature for similar compounds.
Animal Model
-
Model: Acute Myeloid Leukemia (AML) Xenograft Model.[5]
-
Animals: Immunocompromised mice (e.g., NOD-SCID).
-
Cell Line: Human AML cell line with a known driver mutation (e.g., MLL-AF9) and transduced with a reporter gene (e.g., GFP) for tracking leukemia progression.[5]
-
Procedure: Hematopoietic progenitor cells are transduced with the MLL-AF9 retrovirus and transplanted into irradiated recipient mice. Engraftment and disease progression are monitored by flow cytometry for GFP-positive cells in peripheral blood.[5]
Dosing and Administration
-
Compound: this compound (or comparator agent).
-
Formulation: The compound is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dose Levels: A dose-ranging study is conducted to determine the maximum tolerated dose (MTD). Efficacy studies are then performed at one or more well-tolerated doses.
-
Schedule: Dosing frequency (e.g., daily, twice daily) and duration (e.g., 21 days) are determined based on the pharmacokinetic profile of the compound.
Efficacy Assessment
-
Primary Endpoint: Overall survival of the treated mice compared to a vehicle-treated control group.[5]
-
Secondary Endpoints:
-
Leukemic burden: Monitored by quantifying the percentage of GFP-positive cells in peripheral blood, bone marrow, and spleen at defined time points.[5]
-
Spleen and liver size: Organ weights are measured at the end of the study as an indicator of disease infiltration.
-
Cell differentiation markers: Expression of myeloid differentiation markers (e.g., CD11b, CD86) on leukemia cells is assessed by flow cytometry to confirm the mechanism of action.[1][4]
-
Pharmacodynamic and Pharmacokinetic Analysis
-
Target Engagement: Measurement of downstream markers of LSD1 inhibition in tumor tissue or peripheral blood mononuclear cells (e.g., changes in H3K4me2 levels).
-
Pharmacokinetics: Blood samples are collected at various time points after dosing to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental approach, the following diagrams illustrate the LSD1 signaling pathway and a typical in vivo experimental workflow.
Caption: LSD1 Signaling Pathway and Inhibition.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound and its analogues represent a promising class of targeted therapies for cancers with LSD1 overexpression. The in vitro data for compound 33 demonstrates potent inhibition of LSD1. While direct in vivo data for this compound is emerging, the preclinical and clinical findings for other LSD1 inhibitors provide a strong rationale for its continued development. The experimental framework outlined in this guide offers a robust approach to rigorously validate its therapeutic potential in vivo. Future studies should focus on generating comprehensive in vivo efficacy, pharmacokinetic, and pharmacodynamic data for this compound to support its progression towards clinical evaluation.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Published LSD1 Inhibitors
For researchers and drug development professionals navigating the landscape of epigenetic modulators, the selection of a specific inhibitor is a critical decision. This guide provides an objective comparison of several well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors, presenting key performance data from published literature to aid in the selection of the most suitable compound for your research needs. While the specific inhibitor "Lsd1-IN-33" is not found in the public domain, this guide focuses on prominent and well-documented alternatives.
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[2][3] The inhibitors discussed below represent different chemical scaffolds and modes of action, offering a range of options for investigating LSD1 biology and therapeutic potential.
Quantitative Comparison of LSD1 Inhibitors
The following table summarizes the in vitro potency of several LSD1 inhibitors against LSD1 and the related monoamine oxidases, MAO-A and MAO-B, to provide an indication of their selectivity. Lower IC50 values indicate higher potency.
| Compound | Type | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Cell-Based Potency (nM) | Reference |
| Tranylcypromine (TCP) | Irreversible | ~200,000 | ~2,840 | ~730 | - | [4][5] |
| ORY-1001 (Iadademstat) | Irreversible | 18 | >100,000 | >100,000 | ~1 (THP-1) | [4][6] |
| GSK2879552 | Irreversible | 17 | 13,000 | 110,000 | 20 (Kasumi-1) | [4] |
| IMG-7289 (Bomedemstat) | Irreversible | 28 | 6,300 | 1,800 | 100 (HEL) | [4] |
| INCB059872 | Irreversible | 3 | 1,400 | 1,200 | 10 (Kasumi-1) | [4] |
| CC-90011 (Pulrodemstat) | Reversible | 15 | >100,000 | >100,000 | 5 (MV4-11) | [4] |
| SP-2577 (Seclidemstat) | Reversible | 1,300 | >10,000 | >10,000 | 1,000 (TC-32) | [4] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are representative methodologies for key experiments cited in the literature for the characterization of LSD1 inhibitors.
LSD1 Biochemical Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of LSD1.
-
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate. An antibody specific to the demethylated product, labeled with a fluorescent donor, binds to the product. Streptavidin conjugated to a fluorescent acceptor binds to the biotinylated peptide. When the donor and acceptor are in proximity, FRET occurs. Inhibition of LSD1 leads to a decrease in the FRET signal.
-
Procedure:
-
Recombinant human LSD1/CoREST complex is incubated with the test inhibitor at various concentrations in an assay buffer.
-
A biotinylated monomethylated H3K4 peptide substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time at room temperature.
-
A detection mixture containing a Europium cryptate-labeled anti-H3K4 unmethylated antibody (donor) and XL665-conjugated Streptavidin (acceptor) is added to stop the reaction and initiate the detection process.
-
After incubation, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of LSD1 inhibitors on the growth and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Procedure:
-
Cancer cells (e.g., AML or SCLC cell lines) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of the LSD1 inhibitor or vehicle control.
-
After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.
-
GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.
-
Visualizing the Mechanism and Workflow
To better understand the context of LSD1 inhibition, the following diagrams illustrate the LSD1 signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: LSD1 signaling pathway and point of inhibition.
Caption: General experimental workflow for LSD1 inhibitor evaluation.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of LSD1 Inhibitor IC50 Values: A Comparative Guide
For researchers, scientists, and drug development professionals, the independent verification of a compound's potency is a critical step in the validation of preclinical data. This guide provides a framework for determining the half-maximal inhibitory concentration (IC50) of Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on established experimental protocols and comparative data for known inhibitors. While a specific IC50 value for "Lsd1-IN-33" is not publicly available, this guide outlines the necessary procedures to independently determine and verify its potency against LSD1.
Comparative Analysis of Known LSD1 Inhibitors
The potency of an LSD1 inhibitor is highly dependent on the assay method employed. Different techniques can yield varying IC50 values due to differences in substrates, detection methods, and experimental conditions. Below is a summary of reported IC50 values for several known LSD1 inhibitors, highlighting the assay methodology used. This table serves as a benchmark for contextualizing newly generated data.
| Compound | Reported IC50 | Assay Method |
| OG-668 (GSK-LSD1) | 7.6 nM | HTRF Assay[1] |
| GSK-LSD1 | 16 nM | Not Specified[2] |
| RN-1 | 70 nM | Not Specified[2] |
| Compound 17i | 65 nM | Not Specified[3] |
| ORY-1001 | - | Noted as a potent inhibitor |
| SP-2509 | 2.5 µM | HTRF Assay[1] |
| SP-2509 | 2.6 µM | HRP-coupled Assay[1] |
| Seclidemstat | 1.3 µM | HTRF Assay[1] |
| Seclidemstat | 2.4 µM | HRP-coupled Assay[1] |
| Tranylcypromine (TCP) | 5.6 µM | HTRF Assay[1] |
| Pargyline (PRG) | Millimolar Range | HTRF Assay[1] |
| Phenelzine (PLZ) | Millimolar Range | HTRF Assay[1] |
Experimental Protocols for IC50 Determination
The selection of an appropriate assay is crucial for the reliable determination of an inhibitor's IC50 value. Several in vitro biochemical assays are available, each with its own advantages and limitations.[4] It is recommended to use a secondary assay, such as mass spectrometry, to confirm findings from initial screens, as some compounds can interfere with assay components like horseradish peroxidase (HRP).[4]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a common method for determining the biochemical activity of LSD1.
Principle: The HTRF assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. The detection is based on time-resolved fluorescence resonance energy transfer between a europium cryptate-labeled antibody specific for the demethylated product and a streptavidin-allophycocyanin (APC) conjugate that binds to the biotinylated peptide.
General Protocol:
-
Prepare a reaction mixture containing the LSD1 enzyme, the biotinylated H3 peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction and incubate for a specific period at a controlled temperature.
-
Stop the reaction and add the detection reagents: the europium cryptate-labeled antibody and the streptavidin-APC conjugate.
-
Incubate to allow for antibody and streptavidin binding.
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) x 10^4.[1]
-
The percentage of inhibition is calculated relative to a control with no inhibitor.[1]
-
The IC50 value is determined by fitting the dose-response curve using a non-linear four-parameter equation.[1]
Horseradish Peroxidase (HRP) Coupled Assay
This method relies on the detection of hydrogen peroxide (H2O2), a byproduct of the LSD1 demethylation reaction.
Principle: LSD1-mediated demethylation of its substrate produces H2O2. In the presence of HRP, the H2O2 reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red, 10-Acetyl-3,7-dihydroxyphenoxazine) to produce a detectable signal (colorimetric or fluorescent).[4][5]
General Protocol:
-
Set up reaction wells containing LSD1 enzyme, the H3 peptide substrate, and varying concentrations of the inhibitor.
-
Include control wells for 100% activity (no inhibitor) and background (no substrate or no enzyme).
-
Incubate the reactions to allow for demethylation.
-
Add the HRP and the detection reagent (e.g., ADHP).[5]
-
Incubate to allow for the color or fluorescence to develop.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., excitation 530-540 nm, emission 585-595 nm for resorufin).[5]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 by curve fitting.
Antibody-Based Assays (ELISA-like)
These assays directly measure the demethylated product using a specific antibody. They are available in various formats, including colorimetric, fluorometric, and chemiluminescent.[6][7][8]
Principle: A di-methylated histone H3-K4 substrate is coated onto microplate wells. Active LSD1 binds to the substrate and removes the methyl groups. A specific antibody that recognizes the demethylated product is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal generated is proportional to the amount of demethylated product.[6][7]
General Protocol (Fluorometric Example):
-
A di-methylated histone H3-K4 substrate is pre-coated on the assay wells.[6]
-
Add the LSD1 enzyme and the test inhibitor at various concentrations to the wells.[6]
-
Incubate to allow the demethylase reaction to occur.
-
Wash the wells and add a specific primary antibody that recognizes the demethylated substrate.[6][8]
-
Wash and add a fluorophore-conjugated secondary antibody.
-
Measure the fluorescence intensity with a microplate reader. The activity of LSD1 is proportional to the fluorescent signal.[6]
-
Calculate the percent inhibition and determine the IC50.
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 value of an LSD1 inhibitor.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]
- 3. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Inhibitor Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 6. epigentek.com [epigentek.com]
- 7. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lsd1-IN-33
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with Lsd1-IN-33, particularly when handling the compound in its solid, powdered form. The required level of PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent dedicated lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.[1] |
Experimental Protocols: Step-by-Step Guidance for Safe Handling
A systematic operational plan is crucial for the safe management and use of this compound in the laboratory.
1. Compound Receipt and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.[2]
-
Verify the recommended storage conditions on the product vial or datasheet. Potent inhibitors are often stored at -20°C or -80°C.[2][3]
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[2]
2. Preparation of Stock Solutions:
-
All manipulations of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of aerosolized powder.[2]
-
Wear the appropriate PPE as outlined in the table above for "Weighing and Aliquoting."
-
Use a precision balance within the fume hood for accurate weighing. Handle the solid compound with care to minimize dust generation.[2]
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to dissolve it.[2]
3. Experimental Use:
-
Conduct all work with this compound in a designated and clearly marked laboratory area.[1]
-
Use dedicated laboratory glassware and equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[1]
-
After handling the compound, even when gloves have been worn, wash hands thoroughly with soap and water.[1]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[2][4]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with this compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.[2]
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[4]
Visualizing the Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
